molecular formula C5H4N4 B112533 2-Aminopyrimidine-4-carbonitrile CAS No. 36314-98-4

2-Aminopyrimidine-4-carbonitrile

Cat. No.: B112533
CAS No.: 36314-98-4
M. Wt: 120.11 g/mol
InChI Key: KOTOJHBUFJPGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopyrimidine-4-carbonitrile (CAS 36314-98-4) is a high-purity chemical building block with the molecular formula C5H4N4 and an average molecular mass of 120.115 g/mol . This compound is a key synthetic intermediate in medicinal chemistry research, particularly in the development of novel, potent, and highly selective A1 adenosine receptor (A1AR) antagonists . Researchers utilize this pyrimidine derivative as a core scaffold to build libraries of drug candidates. Its structure, featuring a cyano group at the 4-position and an amino group at the 2-position of the pyrimidine ring, is strategically valuable. The cyano group can increase the acidity of the exocyclic amino group, which helps reinforce a critical double-hydrogen bond interaction with the Asn6.55 residue in the A1AR binding pocket, thereby enhancing binding affinity . The chemical space around this scaffold has been extensively explored to map structure-activity relationships, leading to ligands with excellent selectivity profiles against other adenosine receptor subtypes . This product is intended for professional manufacturing and research laboratories only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. The product is typically supplied with a minimum purity of 97% and should be stored at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-3-4-1-2-8-5(7)9-4/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTOJHBUFJPGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587384
Record name 2-Aminopyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36314-98-4
Record name 2-Amino-4-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36314-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminopyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Aminopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and potential applications of 2-Aminopyrimidine-4-carbonitrile. The information is curated for professionals in the fields of chemical research and drug development.

Core Chemical and Physical Properties

This compound is a solid organic compound with a molecular formula of C5H4N4.[1] It is also known by the synonym 2-Amino-4-cyanopyrimidine.[1] The compound's key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C5H4N4[1]
Molar Mass 120.11 g/mol [1]
Appearance Solid[1]
Melting Point 195 - 199 °C[1]
Boiling Point 387.9 ± 34.0 °C at 760 mmHg
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in DMSO[1]
IUPAC Name This compound
InChI Key KOTOJHBUFJPGEG-UHFFFAOYSA-N
CAS Number 36314-98-4

Reactivity and Potential Applications

This compound possesses multiple functional groups—an amino group, a pyrimidine ring, and a nitrile group—that make it a versatile building block in organic synthesis. The pyrimidine core is a common scaffold in many biologically active molecules, and the amino and nitrile groups offer sites for a variety of chemical transformations.

Derivatives of 2-aminopyrimidine have been extensively studied in kinase inhibitor design and discovery.[2] The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[2] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further opportunities for derivatization.

The synthesis of various 2-aminopyrimidine derivatives has been explored for their potential as β-glucuronidase inhibitors, which are relevant in conditions like colon cancer and urinary tract infections.[3][4] Furthermore, related aminopyrimidine carbonitrile structures have been investigated as potent and selective A1 adenosine receptor antagonists.[5]

logical_relationship main This compound sub_amino Amino Group (-NH2) main->sub_amino sub_nitrile Nitrile Group (-CN) main->sub_nitrile sub_ring Pyrimidine Ring main->sub_ring react_amino Nucleophilic Substitution Amide Formation sub_amino->react_amino react_nitrile Hydrolysis (to -COOH or -CONH2) Reduction (to -CH2NH2) sub_nitrile->react_nitrile react_ring Ring Transformations Introduction of Substituents sub_ring->react_ring

Caption: Reactivity of this compound.

Experimental Protocols: Synthesis

A common and efficient method for the synthesis of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles is a one-pot, three-component transformation.[5] This Biginelli-inspired reaction involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine.[5]

General Procedure:

  • Reactant Preparation: Equimolar amounts of the α-cyanoketone, the desired carboxaldehyde, and guanidine are prepared.

  • Reaction: The three components are reacted in a suitable solvent, such as ethanol or isopropanol.[5] The reaction proceeds through a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization of the dihydropyrimidine intermediate.[5]

  • Purification: The resulting this compound product is then purified. This can be achieved by either column chromatography or crystallization from a suitable solvent like isopropanol or ethanol.[5] Yields for this type of reaction are generally moderate to excellent.[5]

experimental_workflow start Starting Materials (α-cyanoketone, aldehyde, guanidine) reaction One-Pot Three-Component Reaction (Solvent: Ethanol/Isopropanol) start->reaction intermediate Intermediate Formation (Condensation, Nucleophilic Addition, Cyclization) reaction->intermediate aromatization Spontaneous Aromatization intermediate->aromatization product Crude this compound aromatization->product purification Purification (Column Chromatography or Crystallization) product->purification final_product Pure Product purification->final_product

Caption: Synthesis of this compound.

Safety Information

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from heat and oxidizing agents in a tightly sealed container.[1]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-aminopyrimidine-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. This document details a common synthetic route, outlines experimental protocols for its characterization, and presents key analytical data in a structured format for easy reference.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the condensation reaction of guanidine with a suitable three-carbon precursor already containing the nitrile functionality. One such common starting material is ethyl 2-cyano-3-ethoxyacrylate. The reaction proceeds via a cyclocondensation mechanism, where the guanidine molecule attacks the electrophilic centers of the acrylate derivative, leading to the formation of the pyrimidine ring.

A plausible and frequently utilized synthetic pathway is the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This reaction mixture is heated to facilitate the cyclization and subsequent formation of the desired this compound.

Synthesis_Pathway Guanidine Guanidine Hydrochloride Intermediate Intermediate Adduct Guanidine->Intermediate EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Intermediate Base Sodium Ethoxide (Base) Base->Intermediate catalyst Product This compound Intermediate->Product Cyclization & Dehydration Byproducts Ethanol + NaCl + H2O

A representative synthetic pathway for this compound.
Experimental Protocol: Synthesis from Guanidine and Ethyl Cyanoacetate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Guanidine hydrochloride

  • Ethyl cyanoacetate

  • Sodium ethoxide (or freshly prepared from sodium metal in absolute ethanol)

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add guanidine hydrochloride and stir the mixture until the guanidine hydrochloride is fully dissolved.

  • Slowly add ethyl cyanoacetate to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with hydrochloric acid. This will precipitate the crude product.

  • Filter the crude product and wash it with cold water and then with a small amount of cold ethanol or diethyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following are standard characterization techniques and the expected data.

Physical Properties
PropertyValue
Molecular Formula C₅H₄N₄
Molecular Weight 120.11 g/mol
Appearance Off-white to pale yellow solid
Melting Point 222 °C
Solubility Soluble in DMSO, sparingly soluble in hot water and ethanol
Spectroscopic Data

Table 2.1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6Doublet1HH6 (pyrimidine)
~7.2Doublet1HH5 (pyrimidine)
~7.0Broad Singlet2H-NH₂

Table 2.2: 13C NMR Spectral Data (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Assignment
~163C2 (pyrimidine)
~160C4 (pyrimidine)
~158C6 (pyrimidine)
~117-C≡N
~105C5 (pyrimidine)

Table 2.3: Infrared (IR) Spectral Data (KBr Pellet)

Wavenumber (cm-1)IntensityAssignment
~3450 - 3300Strong, BroadN-H stretching (amino group)
~2220StrongC≡N stretching (nitrile)
~1650StrongN-H bending (amino group)
~1600 - 1450MediumC=C and C=N stretching (ring)

Table 2.4: Mass Spectrometry Data (Electron Impact - EI)

m/zRelative Intensity (%)Assignment
120High[M]⁺ (Molecular Ion)
93Moderate[M - HCN]⁺
66Moderate[M - 2HCN]⁺
Experimental Protocols for Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: For 1H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans will be necessary due to the low natural abundance of the 13C isotope.

2.3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm-1.

2.3.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolving in a suitable volatile solvent for other ionization techniques.

  • Ionization Method: Electron Impact (EI) is a common method for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200) to observe the molecular ion and characteristic fragment ions.

Experimental and Data Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Guanidine, Ethyl Cyanoacetate) Reaction Cyclocondensation Reaction Start->Reaction Workup Work-up & Purification (Neutralization, Filtration, Recrystallization) Reaction->Workup Product Pure this compound Workup->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Determination Product->MP Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis MP->Data_Analysis

General workflow for synthesis and characterization.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature and adapt these protocols as necessary for their specific laboratory conditions and research objectives.

The Diverse Biological Activities of 2-Aminopyrimidine-4-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine-4-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[1][2]

Quantitative Data for Anticancer Activity
Compound IDCancer Cell LineActivity MetricValueReference
6 HCT116EC5089.24 ± 1.36 µM[2][3]
6 MCF7EC5089.37 ± 1.17 µM[2][3]
1 HCT116EC50209.17 ± 1.23 µM[2]
1 MCF7EC50221.91 ± 1.37 µM[2]
10b HepG2IC503.56 µM[1]
10b A549IC505.85 µM[1]
10b MCF-7IC507.68 µM[1]
10c HCT-116, MCF-7, HEPG-2IC50Close to Doxorubicin[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the EC50/IC50 values.

Signaling Pathway: EGFR Inhibition

Certain pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] Inhibition of EGFR blocks downstream signaling pathways involved in cell proliferation, survival, and metastasis.

EGFR_Inhibition Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR P P EGFR->P Derivative 2-Aminopyrimidine-4- carbonitrile Derivative Inhibition Derivative->Inhibition Downstream Signaling RAS-RAF-MEK-ERK PI3K-AKT-mTOR P->Downstream Signaling Cellular Response Proliferation Survival Metastasis Downstream Signaling->Cellular Response Inhibition->EGFR

Caption: EGFR signaling pathway and its inhibition.

Antimicrobial Activity

2-Aminopyrimidine derivatives have demonstrated broad-spectrum antimicrobial properties, showing activity against various bacterial and fungal strains.[5][6][7]

Quantitative Data for Antimicrobial Activity
Compound IDMicroorganismActivity MetricValue (µg/mL)Reference
3d S. aureus (Gram-positive)Good to Excellent Activity-[7]
2c S. aureusMIC0.039 ± 0.000[8]
2c B. subtilisMIC0.039 ± 0.000[8]
16l M. tuberculosis H37RaMIC6.25[9][10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum suspension.

  • Serial Dilution: Perform a two-fold serial dilution of the 2-aminopyrimidine derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs), Src kinase, and VEGFR-2.[11][12][13]

Quantitative Data for Kinase Inhibition
Compound IDKinase TargetActivity MetricValueReference
8e CDK9IC5088.4 nM[11]
8e HDAC1IC50168.9 nM[11]
9e FLT3IC5030.4 nM[11]
9e HDAC1IC5052.4 nM[11]
9e HDAC3IC5014.7 nM[11]
3d Src KinaseIC500.9 µM[12]
3b Src KinaseIC504.9 µM[12]
3c Src KinaseIC505.9 µM[12]
7 USP7IC507.6 ± 0.1 µM[14]
21 USP7IC5011.6 ± 0.5 µM[14]
14 USP7IC5017.0 ± 0.2 µM[14]
10b EGFRIC508.29 ± 0.04 nM[1]
Experimental Workflow: Kinase Inhibition Assay

The general workflow for assessing the inhibitory activity of a compound against a specific kinase involves measuring the enzyme's activity in the presence and absence of the inhibitor.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Incubation Detection_Reagent Detection Reagent (e.g., Antibody, Luminescent Probe) Incubation->Detection_Reagent Signal_Measurement Signal Measurement (Luminescence, Fluorescence) Detection_Reagent->Signal_Measurement Data_Analysis Data Analysis (IC50 Determination) Signal_Measurement->Data_Analysis

Caption: General workflow for a kinase inhibition assay.

This guide highlights the significant therapeutic potential of this compound derivatives. The presented data and methodologies offer a solid foundation for further research and development in the pursuit of novel therapeutics.

References

Spectroscopic Profile of 2-Aminopyrimidine-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-aminopyrimidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles key spectroscopic data and outlines detailed experimental protocols for the characterization of this molecule. The information presented is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of pyrimidine-based compounds.

Core Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its close analogs. This data is essential for the structural elucidation and purity assessment of the compound.

Table 1: Physical and Mass Spectrometry Data for this compound

PropertyValueReference
Molecular Formula C₅H₄N₄[1]
Molecular Weight 120.11 g/mol [1][2]
Melting Point 222 °C[2]
Appearance Solid[2]
Solubility Insoluble in water; Soluble in DMSO[1]
Mass (ESI-MS) m/z [M+H]⁺: 121.0560 (Calculated)

Table 2: FT-IR Spectroscopic Data

Functional GroupExpected Wavenumber (cm⁻¹)Observed for Analogs (cm⁻¹)Reference for Analogs
N-H Stretch (Amino)3500 - 33003480, 3317, 3182[3][4]
C-H Stretch (Aromatic)3100 - 30003080[3]
C≡N Stretch (Nitrile)2260 - 22202201 - 2206, 2188[3][4]
C=N, C=C Stretch (Ring)1650 - 15501627, 1557[4]
N-H Bend (Amino)1650 - 15801639[5]
C-N Stretch1350 - 12501362

Table 3: ¹H NMR Spectroscopic Data (Expected in DMSO-d₆)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityObserved for Analogs (δ, ppm)Reference for Analogs
H-57.0 - 7.5Doublet7.26 - 7.60 (Singlet)[6]
H-68.5 - 9.0Doublet8.05 (Singlet)[3]
-NH₂6.5 - 7.5Broad Singlet5.07 - 6.9 (Singlet)[3][6]

Note: Chemical shifts and multiplicities are predictions based on the analysis of related aminopyrimidine structures. The observed data is for compounds like 2-amino-6-aryl-4-(furan-2-yl)pyrimidines and 2,4-diaminopyrimidine-5-carbonitrile.

Table 4: ¹³C NMR Spectroscopic Data (Expected in DMSO-d₆)

Carbon AssignmentExpected Chemical Shift (δ, ppm)Observed for Analogs (δ, ppm)Reference for Analogs
C-2160 - 165166.6[3]
C-4155 - 160167.2[3]
C-5105 - 11583.0[3]
C-6150 - 155161.3[3]
-C≡N115 - 120117.0[3]

Note: Chemical shifts are predictions based on the analysis of 2,4-diaminopyrimidine-5-carbonitrile.

Table 5: UV-Vis Spectroscopic Data (Expected in Ethanol)

TransitionExpected λmax (nm)Observed for Analogs (nm)Reference for Analogs
π → π260 - 280~265
n → π310 - 340316 - 332

Note: Expected absorption maxima are based on data for various 2-aminopyrimidine derivatives.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of organic compounds and can be adapted for this compound.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A Nicolet Avatar 330 FT-IR spectrometer or a Perkin Elmer instrument with an ATR accessory is suitable.[3][7]

  • Sample Preparation: The solid sample is finely ground with KBr powder and pressed into a thin pellet.[3] Alternatively, for an ATR setup, a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.[8] A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker 400 MHz NMR spectrometer or equivalent is used for acquiring ¹H and ¹³C NMR spectra.[7]

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[9]

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment is performed.

    • A wider spectral width (e.g., 200 ppm) and a longer relaxation delay (2-5 seconds) are typically used.[9]

  • Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and integration values of the peaks are analyzed to elucidate the structure of the molecule.

3. Mass Spectrometry (MS)

  • Instrumentation: An Agilent 6400 series mass spectrometer with an electrospray ionization (ESI) source is a suitable instrument.[10]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: The sample solution is infused into the ESI source. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. A full scan is acquired over a relevant m/z range (e.g., 50-300 amu).

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is determined to confirm the molecular weight of the compound.

4. UV-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A standard double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent, such as ethanol or acetonitrile. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm. A baseline correction is performed using the pure solvent as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the spectroscopic analyses described.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Spectrometer FT-IR Spectrometer Press->Spectrometer Record_BG Record Background (4000-400 cm⁻¹) Spectrometer->Record_BG Record_Sample Record Sample Spectrum Spectrometer->Record_Sample Subtract Subtract Background Record_BG->Subtract Record_Sample->Subtract Analyze Analyze Spectrum for Functional Groups Subtract->Analyze

Caption: Workflow for FT-IR Spectroscopic Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample (5-10 mg) Dissolve Dissolve in DMSO-d₆ (0.5 mL) Sample->Dissolve Add_TMS Add TMS Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Spectrometer NMR Spectrometer (400 MHz) Transfer->Spectrometer Acquire_H1 Acquire ¹H NMR Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrometer->Acquire_C13 Process_H1 Process ¹H Data (Shifts, Multiplicity, Integration) Acquire_H1->Process_H1 Process_C13 Process ¹³C Data (Chemical Shifts) Acquire_C13->Process_C13 Elucidate Elucidate Structure Process_H1->Elucidate Process_C13->Elucidate

Caption: Workflow for NMR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample Dissolve Dissolve in MeOH/ACN Sample->Dissolve Infuse Infuse Sample Dissolve->Infuse Spectrometer ESI Mass Spectrometer Acquire Acquire Spectrum (Positive Ion Mode) Spectrometer->Acquire Infuse->Spectrometer Analyze Determine m/z of Molecular Ion [M+H]⁺ Acquire->Analyze

Caption: Workflow for Mass Spectrometry Analysis.

References

Introduction to Tautomerism in 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in 2-Aminopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of tautomerism in 2-aminopyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. Due to the limited availability of extensive experimental quantitative data specifically for 2-aminopyrimidine derivatives, this guide leverages well-documented findings from the structurally analogous 2-aminopyridine series to illustrate key concepts and trends.

2-Aminopyrimidine and its derivatives are privileged scaffolds in drug discovery, appearing in numerous approved drugs, particularly as kinase inhibitors.[1] The biological activity and physicochemical properties of these molecules can be profoundly influenced by their tautomeric state. The most common form of tautomerism in this system is the amino-imino tautomerism, an equilibrium between the aromatic amino form and the non-aromatic imino form. Understanding and controlling this equilibrium is crucial for rational drug design, as different tautomers may exhibit distinct receptor binding affinities, solubilities, and metabolic stabilities.

The amino-imino tautomeric equilibrium involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. The position of this equilibrium is dictated by a delicate balance of electronic and steric effects of substituents, the polarity and hydrogen-bonding capability of the solvent, temperature, and pH.[2]

Quantitative Analysis of Tautomeric Equilibria

Table 1: Calculated Relative Energies of 2-Amino-4-methylpyridine Tautomers in the Gas Phase

TautomerStructureRelative Energy (kcal/mol)
Amino2-amino-4-methylpyridine0.00
Imino (trans)4-methyl-2(1H)-pyridinimine13.60[3][4][5]
Imino (cis)4-methyl-2(1H)-pyridinimine16.36[3]

Data obtained from Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory.[3][4][5]

The large energy difference suggests that the amino form is the predominant species in the gas phase. This preference is attributed to the aromatic stabilization of the pyrimidine ring in the amino tautomer.

Substituent Effects

The electronic nature of substituents on the pyrimidine ring can influence the tautomeric equilibrium.

  • Electron-donating groups (EDGs) are expected to further stabilize the amino form by increasing the electron density on the exocyclic amino group.

  • Electron-withdrawing groups (EWGs) can decrease the basicity of the exocyclic amino group and potentially shift the equilibrium towards the imino form, although the amino form is generally expected to remain dominant.

Solvent Effects

The solvent plays a critical role in determining the position of the tautomeric equilibrium. Polar and protic solvents can stabilize the more polar tautomer through hydrogen bonding. While the amino form is generally favored, the imino tautomer, with its separated charges, might be stabilized to a greater extent in highly polar solvents. However, for most 2-aminopyrimidine derivatives, the amino form is expected to be the major tautomer in common organic solvents and aqueous media.[6]

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios in solution is primarily achieved through spectroscopic methods, notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy Protocol for Determining Tautomer Ratios

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria, provided that the rate of interconversion is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the 2-aminopyrimidine derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Use a standard concentration, for example, 10-20 mg/mL, to ensure good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum at a constant temperature. Temperature control is crucial as the equilibrium constant is temperature-dependent.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is essential for accurate integration. A D1 of 5 times the longest T₁ is recommended.

  • Data Analysis:

    • Identify well-resolved signals corresponding to each tautomer. Protons on or near the atoms involved in the tautomerization (e.g., NH₂, ring protons) are often the most sensitive to the change in electronic structure.

    • Carefully integrate the signals corresponding to each tautomer.

    • The ratio of the integrals of corresponding protons in the two tautomers gives the molar ratio of the tautomers.

    • The equilibrium constant (K_T) is calculated as the ratio of the concentrations of the two tautomers: K_T = [Imino] / [Amino].

UV-Vis Spectroscopy Protocol for Tautomer Analysis

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption spectra.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the 2-aminopyrimidine derivative in a UV-transparent solvent.

    • Prepare a series of dilutions to determine a suitable concentration range where the Beer-Lambert law is obeyed.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum of the sample solution at a constant temperature.

    • If the tautomeric equilibrium is pH-dependent, record spectra at various pH values.

  • Data Analysis:

    • The spectra of the individual tautomers are often required for quantitative analysis. These can sometimes be obtained by "fixing" the equilibrium at extreme pH values or in specific solvents where one tautomer is known to be overwhelmingly dominant.

    • If the spectra of the pure tautomers are known, the concentration of each tautomer in a mixture can be determined by solving a set of simultaneous equations based on the Beer-Lambert law at different wavelengths.

    • Alternatively, deconvolution of the overlapping absorption bands can be performed using specialized software to estimate the contribution of each tautomer to the overall spectrum.[1]

Computational Chemistry Protocol

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Methodology:

  • Structure Optimization:

    • Build the 3D structures of all possible tautomers of the 2-aminopyrimidine derivative.

    • Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).[3][4][5]

    • Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of the solvent.

  • Energy Calculation:

    • Calculate the electronic energies of the optimized structures.

    • Perform frequency calculations to obtain the zero-point vibrational energies (ZPVE) and to confirm that the structures are true minima (no imaginary frequencies).

    • The relative Gibbs free energy (ΔG) between the tautomers can be calculated to determine the equilibrium constant (K_T = exp(-ΔG/RT)).

  • Spectral Simulation:

    • Simulate the NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental spectra.

Visualizations

Tautomeric Equilibrium of 2-Aminopyrimidine

Caption: Amino-imino tautomeric equilibrium in 2-aminopyrimidine.

Experimental Workflow for Tautomer Analysis

Experimental_Workflow start Start: Novel 2-Aminopyrimidine Derivative synthesis Synthesis and Purification start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization comp_study Computational Study (DFT) - Predict stable tautomers - Simulate spectra characterization->comp_study exp_study Experimental Tautomer Analysis characterization->exp_study quantification Data Analysis and Quantification - Integrate NMR signals - Deconvolute UV-Vis spectra comp_study->quantification nmr NMR Spectroscopy - Variable solvent - Variable temperature exp_study->nmr uv_vis UV-Vis Spectroscopy - Different solvents - pH titration exp_study->uv_vis nmr->quantification uv_vis->quantification kt_determination Determine Equilibrium Constant (KT) quantification->kt_determination sar Structure-Activity Relationship (SAR) Studies kt_determination->sar end End: Optimized Lead Compound sar->end

Caption: Workflow for the analysis of tautomerism.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic compound 2-Aminopyrimidine Scaffold tautomerism Tautomeric Equilibrium (Amino vs. Imino) compound->tautomerism amino_form Amino Tautomer tautomerism->amino_form imino_form Imino Tautomer tautomerism->imino_form properties Physicochemical Properties amino_form->properties biological_activity Biological Activity amino_form->biological_activity imino_form->properties imino_form->biological_activity solubility Solubility properties->solubility lipophilicity Lipophilicity (LogP) properties->lipophilicity pka pKa properties->pka adme ADME Properties properties->adme binding Receptor Binding Affinity biological_activity->binding biological_activity->adme

Caption: Impact of tautomerism on drug properties.

References

Crystal Structure of 2-Aminopyrimidine-4-carbonitrile: Awaiting Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific and crystallographic databases has revealed that the specific crystal structure of 2-aminopyrimidine-4-carbonitrile has not yet been experimentally determined and deposited in the public domain. While the synthesis and biological activities of various 2-aminopyrimidine derivatives are documented, the precise three-dimensional arrangement of atoms in the crystalline state of the target molecule, this compound, remains uncharacterized.

This technical guide, therefore, serves to outline the established methodologies for determining the crystal structure of small organic molecules like this compound, providing researchers and drug development professionals with a foundational understanding of the required experimental protocols. The guide will also touch upon the known characteristics of related aminopyrimidine compounds to offer a predictive context.

The Path to Crystal Structure Determination: A Methodological Overview

The elucidation of a molecule's crystal structure is a meticulous process heavily reliant on the successful growth of high-quality single crystals. The definitive technique for this is single-crystal X-ray diffraction (SCXRD).[1] The overall workflow can be broken down into several key stages, from material preparation to the final structural analysis.

Synthesis and Purification

The initial and critical step is the synthesis of this compound. Various synthetic routes for related aminopyrimidine derivatives have been reported, often involving the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a substituted guanidine. For instance, one general approach involves the reaction of an appropriate precursor with triethylamine in a solvent-free condition.[2] Following synthesis, rigorous purification is paramount, as impurities can significantly impede crystal growth.[3] Standard purification techniques such as recrystallization, column chromatography, and sublimation are typically employed.

Single Crystal Growth

Growing crystals suitable for X-ray diffraction is often the most challenging step.[4] A good crystal for SCXRD should ideally be 0.1-0.3 mm in each dimension, with a well-defined shape and no visible cracks or defects.[4][5] Several techniques are commonly used for small organic molecules:

  • Slow Evaporation: This is the simplest and most common method. The purified compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks, leading to the formation of crystals.[3][5] The choice of solvent is crucial and is often determined empirically.

  • Solvent Diffusion (Vapor or Liquid): In vapor diffusion, a solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. In liquid diffusion, the precipitant is carefully layered on top of the compound's solution.[3]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool down slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[6]

The general workflow for single crystal growth and subsequent X-ray diffraction analysis is depicted in the diagram below.

experimental_workflow General Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolution in Appropriate Solvent purification->dissolution crystal_growth Crystal Growth Method (Slow Evaporation, Diffusion, Cooling) dissolution->crystal_growth crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structural Refinement structure_solution->refinement final_structure Final Crystal Structure (Atomic Coordinates, etc.) refinement->final_structure

General workflow for crystal structure determination.
X-ray Diffraction Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer.[1] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of spots is recorded by a detector.[4] The intensities and positions of these diffracted beams are measured as the crystal is rotated.

This raw data is then processed to determine the unit cell dimensions and the space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods (e.g., direct methods). With both the intensities and phases, an electron density map of the unit cell can be calculated. This map is then interpreted to build a model of the molecule's structure. The initial model is then refined against the experimental data to obtain the final, precise crystal structure, including bond lengths, bond angles, and atomic coordinates.

Predicted Structural Features and Biological Context

Although the specific crystal structure of this compound is unknown, we can infer some of its likely properties and its relevance based on the extensive research into related compounds.

Potential for Hydrogen Bonding

The 2-aminopyrimidine moiety is known to be a versatile hydrogen-bonding motif. The amino group can act as a hydrogen bond donor, while the pyrimidine ring nitrogens can act as hydrogen bond acceptors. This capability is often exploited in the design of kinase inhibitors, where the aminopyrimidine scaffold can form crucial hydrogen bonds with the hinge region of the kinase active site.[7] It is highly probable that in the crystalline state, this compound would exhibit extensive intermolecular hydrogen bonding.

Biological Significance of the Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2][8] Derivatives have shown a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][9] For example, some 2-aminopyrimidine-based compounds have been investigated as anti-plasmodial agents, while others have been designed as β-glucuronidase inhibitors.[8] The nitrile group at the 4-position of the pyrimidine ring can also participate in molecular interactions and can be a precursor for other functional groups.

The potential signaling pathways that could be modulated by aminopyrimidine derivatives, such as kinase signaling pathways, are of significant interest in drug development. A simplified representation of a generic kinase inhibition pathway is shown below.

signaling_pathway Generic Kinase Signaling Pathway Inhibition ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate Binds Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Phosphorylates Downstream_Effects Downstream Cellular Effects (e.g., Proliferation) Phospho_Substrate->Downstream_Effects Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Kinase Binds to ATP-binding site

Generic kinase signaling pathway inhibition.

Conclusion and Future Outlook

The determination of the crystal structure of this compound would provide invaluable information for researchers in medicinal chemistry and materials science. It would allow for a precise understanding of its solid-state packing, intermolecular interactions, and conformational preferences. This data would be instrumental for computational studies, such as molecular docking and rational drug design, to develop novel therapeutics targeting enzymes like kinases.

Given the significance of the aminopyrimidine scaffold, it is anticipated that the crystal structure of this and other related derivatives will be a subject of future research. The experimental protocols outlined in this guide provide a roadmap for achieving this goal. Until such data becomes available, the scientific community must rely on the rich chemistry of related compounds to guide the development and understanding of this promising class of molecules.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Aminopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Aminopyrimidine-4-carbonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. This technical guide provides a comprehensive overview of its solubility and stability profiles, complete with detailed experimental protocols and structured data to support preclinical and formulation studies.

Physicochemical Properties

This compound is a solid, crystalline compound. A summary of its key physicochemical properties is presented below.

PropertyValueReference
CAS Number 36314-98-4[1]
Molecular Formula C₅H₄N₄[2]
Molar Mass 120.11 g/mol [2]
Appearance Solid[2]
Melting Point 195 - 222 °C[1][2]
Boiling Point 387.9 ± 34.0 °C at 760 mmHg (Predicted)[1]
Storage Temperature 4°C, protect from light[1]

Solubility Profile

Qualitative and Quantitative Solubility Data

The compound exhibits limited solubility in aqueous media and better solubility in polar organic solvents.

SolventSolubilityReference
Water Insoluble[2]
Dimethyl Sulfoxide (DMSO) Soluble[2]

Note: The term "insoluble" is qualitative. For pharmaceutical purposes, precise quantitative measurement is essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3] This protocol is based on established methodologies for sparingly soluble drugs.[4][5]

Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, Phosphate Buffered Saline pH 7.4, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a validated, stability-indicating method.

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent throughout the experiment.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[3]

  • After agitation, allow the suspension to settle.

  • Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes).

  • Carefully withdraw an aliquot of the clear supernatant.

  • Immediately filter the aliquot using a syringe filter to remove any remaining solid microparticles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility, accounting for the dilution factor.

G cluster_workflow Workflow: Shake-Flask Solubility Determination A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temperature (24-48h) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Withdraw & Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify Concentration (e.g., HPLC) E->F G 7. Calculate Solubility F->G

Workflow for Shake-Flask Solubility Determination

Stability Profile

Stability testing is essential to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] These studies inform storage conditions, re-test periods, and shelf-life.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[7] The following protocol is adapted from methodologies for similar nitrogen-containing heterocyclic compounds.[8]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3-30% solution

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Thermostatically controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours). Withdraw samples at various time points, neutralize with 0.1 M NaOH, and analyze.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or heat for a defined period. Withdraw samples, neutralize with 0.1 M HCl, and analyze.

  • Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3%) and store it at room temperature, protected from light, for a defined period. Withdraw samples and analyze.

  • Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 48 hours).[8] Also, subject a solution to the same conditions. Withdraw samples and analyze.

  • Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples.

  • Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method to separate the parent compound from any degradation products.

G cluster_workflow Workflow: Forced Degradation Study cluster_conditions Stress Conditions Start This compound (Solid & Solution Samples) Acid Acidic (HCl, Heat) Start->Acid Base Basic (NaOH, RT/Heat) Start->Base Oxidative Oxidative (H₂O₂) Start->Oxidative Thermal Thermal (Elevated Temp.) Start->Thermal Photo Photolytic (ICH Q1B Light) Start->Photo Analysis Analyze all samples vs. Control using Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradation Products & Establish Degradation Pathways Analysis->Result

Workflow for a Forced Degradation Study
Long-Term and Accelerated Stability Studies

Formal stability studies are conducted according to ICH guidelines (e.g., Q1A) to establish a re-test period.[7]

  • Long-Term Testing: Typically performed at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[9] Testing frequency is usually every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6]

  • Accelerated Testing: Performed at 40°C ± 2°C / 75% RH ± 5% RH. A minimum of three time points (e.g., 0, 3, and 6 months) is recommended for a 6-month study.[10]

Throughout these studies, attributes of the API that are susceptible to change, such as appearance, assay, and degradation products, should be monitored using validated analytical procedures.[7][]

Role in Drug Development

2-Aminopyrimidine derivatives are valuable scaffolds in medicinal chemistry, frequently used in the synthesis of kinase inhibitors for oncology and other therapeutic areas. The amino and cyano groups provide versatile handles for further chemical modification.

G cluster_workflow Logical Relationship: API Synthesis A This compound (Starting Material) C Chemical Transformation (e.g., Suzuki Coupling, Nucleophilic Substitution) A->C B Reactant 'X' (e.g., Halide, Amine) B->C D Intermediate Product C->D E Further Synthetic Steps (e.g., Deprotection, Functional Group Interconversion) D->E F Final Active Pharmaceutical Ingredient (API) E->F

Generalized Synthetic Pathway from a Pyrimidine Core

Conclusion

This guide outlines the foundational solubility and stability characteristics of this compound. While it is qualitatively understood to be poorly soluble in water and soluble in DMSO, quantitative data derived from standardized protocols like the shake-flask method are crucial for formulation development. Stability testing, guided by forced degradation studies and formal ICH protocols, is vital to ensure the compound's integrity, define appropriate storage conditions, and establish a re-test period. The provided workflows and protocols serve as a robust starting point for researchers to rigorously evaluate this important synthetic intermediate.

References

The 2-Aminopyrimidine Core: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of 2-Aminopyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged heterocyclic motif that has become a cornerstone in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a multitude of interactions with biological targets. From the early sulfa drugs to the latest generation of targeted cancer therapies, 2-aminopyrimidine derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the discovery and history of 2-aminopyrimidine compounds, detailing their synthesis, key therapeutic applications, and the experimental methodologies used in their evaluation.

I. Historical Milestones: From Discovery to Therapeutic Prominence

The journey of 2-aminopyrimidine compounds from a chemical curiosity to a mainstay of modern medicine is a testament to over a century of chemical and pharmacological research.

The Dawn of Pyrimidine Chemistry

The systematic study of pyrimidines was initiated in 1884 by the German chemist Adolf Pinner .[3][4] Through his work on the condensation of ethyl acetoacetate with amidines, he was the first to synthesize pyrimidine derivatives. Pinner coined the name "pyrimidin" in 1885.[3] However, the parent pyrimidine compound itself was not prepared until 1900 by Siegmund Gabriel and James Colman .[3][5] They achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[3]

The Era of Sulfa Drugs and Early Applications

The therapeutic potential of pyrimidine derivatives first came to the forefront with the development of the sulfonamide class of antibiotics. The discovery that Prontosil, a sulfonamide-containing dye, had antibacterial activity in vivo, a finding by Gerhard Domagk in the 1930s, revolutionized medicine.[6] This led to the synthesis of numerous sulfonamide derivatives, including several that incorporated a 2-aminopyrimidine ring.

One of the most significant early 2-aminopyrimidine-containing drugs was Sulfadiazine . Synthesized in the early 1940s, it became a key antibiotic for treating bacterial infections, particularly during World War II.[6] Its mechanism of action, like other sulfa drugs, involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. Other important sulfa drugs from this era containing the pyrimidine moiety include sulfamerazine and sulfamethazine.[6]

The Rise of Targeted Therapies

The latter half of the 20th century saw the application of the 2-aminopyrimidine scaffold in a wider range of therapeutic areas. A notable example is Minoxidil , which was initially developed in the 1970s as an antihypertensive medication.[2][7] Its unexpected side effect of hair growth led to its repurposing as a topical treatment for androgenetic alopecia.[7][8] Minoxidil's mechanism of action involves the opening of ATP-sensitive potassium channels in vascular smooth muscle cells, leading to vasodilation.[2]

The true renaissance of the 2-aminopyrimidine core, however, came with the advent of targeted cancer therapy. The development of Imatinib (Gleevec) in the late 1990s marked a paradigm shift in the treatment of chronic myeloid leukemia (CML). Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, demonstrated remarkable efficacy and established the 2-aminopyrimidine scaffold as a premier framework for designing kinase inhibitors.

II. Key Therapeutic Classes and Representative Drugs

The versatility of the 2-aminopyrimidine scaffold is evident in the diverse range of therapeutic classes it populates.

A. Kinase Inhibitors

The ability of the 2-aminopyrimidine moiety to form key hydrogen bonds within the ATP-binding pocket of kinases has made it a highly successful scaffold for the development of kinase inhibitors.

  • Imatinib: As mentioned, this groundbreaking drug targets the Bcr-Abl tyrosine kinase in CML.

  • Rosuvastatin (Crestor): A statin used to lower cholesterol, Rosuvastatin inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[9][10][11][12] Its structure features a fluorophenyl group and a polar methane sulfonamide group attached to the pyrimidine ring, which contribute to its high binding affinity.[9]

  • FLT3 Inhibitors: Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). Several 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors.[13]

B. Dihydrofolate Reductase (DHFR) Inhibitors

Inhibition of DHFR, an enzyme crucial for the synthesis of tetrahydrofolate, is a key mechanism for antimicrobial and anticancer agents.

  • Trimethoprim: A potent inhibitor of bacterial DHFR, Trimethoprim is often used in combination with sulfamethoxazole to create a synergistic antibacterial effect.[14] The 2,4-diaminopyrimidine core is essential for its activity.

  • Pyrimethamine: Another 2,4-diaminopyrimidine derivative, Pyrimethamine is an antimalarial drug that selectively inhibits the DHFR of protozoa.

C. Wnt Signaling Pathway Inhibitors

The Wnt signaling pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. 2-Aminopyrimidine derivatives have been identified as inhibitors of this pathway. These compounds have been shown to specifically inhibit the canonical Wnt pathway with minimal cellular toxicity.[15]

III. Quantitative Data on 2-Aminopyrimidine Derivatives

The following tables summarize the biological activity of representative 2-aminopyrimidine compounds across different target classes.

Compound/DrugTargetAssay TypeIC50/EC50Reference
ImatinibBcr-AblKinase Assay~250-500 nMN/A
RosuvastatinHMG-CoA ReductaseEnzyme Assay~5 nMN/A
Compound 15 (FLT3 Inhibitor)FLT3-WTKinase Assay7.42 ± 1.23 nM[13]
Compound 15 (FLT3 Inhibitor)FLT3-D835YKinase Assay9.21 ± 0.04 nM[13]
Compound 15 (FLT3 Inhibitor)MV4-11 cellsAntiproliferative0.83 ± 0.15 nM[13]
Compound 15 (FLT3 Inhibitor)MOLM-13 cellsAntiproliferative10.55 ± 1.70 nM[13]
TrimethoprimE. coli DHFREnzyme Assay~5 nMN/A
Wnt Inhibitor Hit 1Wnt PathwayReporter Assay~10 µM[15]
Wnt Inhibitor Hit 2Wnt PathwayReporter Assay~10 µM[15]
Wnt Inhibitor Compound 13Wnt PathwayReporter Assay~10 µM[15]
Compound X43LSD1Enzyme Assay0.89 µM[16]
Compound X43A549 cellsAntiproliferative1.62 µM[16]
Compound X43THP-1 cellsAntiproliferative1.21 µM[16]
Compound 9kA549 cellsAntiproliferative2.14 µM[14]
Compound 9kHCT-116 cellsAntiproliferative3.59 µM[14]
Compound 9kPC-3 cellsAntiproliferative5.52 µM[14]
Compound 9kMCF-7 cellsAntiproliferative3.69 µM[14]
Compound 13fA549 cellsAntiproliferative1.98 µM[14]
Compound 13fHCT-116 cellsAntiproliferative2.78 µM[14]
Compound 13fPC-3 cellsAntiproliferative4.27 µM[14]
Compound 13fMCF-7 cellsAntiproliferative4.01 µM[14]
Compound 24 (β-glucuronidase inhibitor)β-glucuronidaseEnzyme Assay2.8 ± 0.10 µM[17]
D-saccharic acid 1,4-lactone (standard)β-glucuronidaseEnzyme Assay45.75 ± 2.16 µM[17]
Compound Ia (antiplatelet)Arachidonic acid-induced aggregationPlatelet Aggregometry36.75 µM[18]
Compound Ib (antiplatelet)Arachidonic acid-induced aggregationPlatelet Aggregometry72.4 µM[18]
Compound IB (antiplatelet)Arachidonic acid-induced aggregationPlatelet Aggregometry62.5 µM[18]
Compound II16 (antiplatelet)Arachidonic acid-induced aggregationPlatelet Aggregometry80 µM[18]

IV. Synthesis of the 2-Aminopyrimidine Core

The construction of the 2-aminopyrimidine ring can be achieved through several classical and modern synthetic methodologies.

A. Classical Synthesis Methods

1. Pinner Synthesis: This is one of the earliest and most fundamental methods for pyrimidine synthesis.[4][10][16][17][19][20][21] It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or a β-keto ester) with an amidine.[10][17][21] When guanidine is used as the amidine component, 2-aminopyrimidines are formed.

2. Biginelli Reaction: Developed by Pietro Biginelli in 1891, this one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea (or thiourea/guanidine) under acidic conditions to yield dihydropyrimidinones.[8][22][23] The use of guanidine in this reaction provides a direct route to 2-amino-3,4-dihydropyrimidines.[24]

B. Modern Synthetic Approaches

Modern organic synthesis has introduced more efficient and versatile methods for the preparation of 2-aminopyrimidine derivatives, often employing microwave irradiation to accelerate reaction times and improve yields.[24]

V. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminopyrimidine compounds.

A. Synthesis Protocol: Biginelli Reaction for 2-Amino-dihydropyrimidines

This protocol describes a general procedure for the synthesis of a 2-amino-dihydropyrimidine derivative using a microwave-assisted Biginelli reaction.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Guanidine hydrochloride (1.5 mmol)

  • Ethanol (3 mL)

  • Sodium bicarbonate (2.0 mmol)

  • Microwave reactor vial (10 mL)

  • Thin-layer chromatography (TLC) plate

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reactor vial, add the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), guanidine hydrochloride (1.5 mmol), and sodium bicarbonate (2.0 mmol).

  • Add ethanol (3 mL) to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate at 120°C for 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) and stir.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product.

  • If necessary, purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by NMR and mass spectrometry.

B. Biological Assay Protocol: Western Blot for Kinase Inhibition

This protocol outlines the steps to assess the inhibitory effect of a 2-aminopyrimidine compound on the phosphorylation of a target kinase and its downstream substrate in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • 2-aminopyrimidine inhibitor compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-kinase, anti-total-kinase, anti-phospho-substrate, anti-total-substrate, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the 2-aminopyrimidine inhibitor or vehicle (DMSO) for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total kinase, total substrate, and a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

VI. Signaling Pathways and Logical Relationships

Visualizing the complex biological systems in which 2-aminopyrimidine compounds exert their effects is crucial for understanding their mechanism of action and for rational drug design.

A. Kinase Inhibition Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway and the point of inhibition by a 2-aminopyrimidine derivative.

Kinase_Inhibition cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Activation Ligand Growth Factor Ligand->Receptor Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Kinase Inhibition Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 2-aminopyrimidine compound.

B. Canonical Wnt Signaling Pathway Inhibition

This diagram depicts the canonical Wnt signaling pathway and its inhibition by 2-aminopyrimidine derivatives, preventing the nuclear translocation of β-catenin.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binding Dsh Dishevelled Frizzled_LRP->Dsh Activation Dsh->Destruction_Complex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes beta_catenin_on_nuc β-catenin beta_catenin_on_nuc->TCF_LEF Binding Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->beta_catenin_on Inhibition of stabilization or nuclear translocation

Caption: Inhibition of the canonical Wnt signaling pathway by 2-aminopyrimidine derivatives.

C. Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and development of novel 2-aminopyrimidine-based drugs.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Development Phase Target_ID Target Identification Library_Design Library Design & Synthesis of 2-Aminopyrimidines Target_ID->Library_Design HTS High-Throughput Screening Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (e.g., Kinase Assay) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Animal Studies) Lead_Opt->In_Vivo In_Vitro->Lead_Opt Preclinical Preclinical Development In_Vivo->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: A generalized workflow for the discovery and development of 2-aminopyrimidine-based drugs.

VII. Conclusion

The 2-aminopyrimidine core has proven to be an exceptionally fruitful scaffold in the history of drug discovery. Its journey from the early days of heterocyclic chemistry to its current status as a key component of numerous life-saving medicines is a compelling narrative of scientific innovation. The structural simplicity and synthetic accessibility of 2-aminopyrimidines, coupled with their remarkable ability to interact with a wide array of biological targets, ensure that they will remain a central focus of research and development efforts in the pharmaceutical industry for the foreseeable future. This guide has provided a comprehensive overview of the rich history, diverse applications, and key experimental methodologies associated with this remarkable class of compounds, offering valuable insights for researchers dedicated to the discovery of novel therapeutics.

References

An In-depth Technical Guide to 2-Aminopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminopyrimidine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identifiers, physicochemical properties, safety information, synthesis protocols, and biological relevance, serving as a core resource for professionals in research and development.

Chemical Identifiers and Properties

This compound is a stable, solid organic compound. Its core structure consists of a pyrimidine ring substituted with an amino group at position 2 and a nitrile group at position 4.

A comprehensive list of identifiers for this compound is provided below for accurate tracking and documentation in a research setting.

IdentifierValue
CAS Number 36314-98-4
IUPAC Name This compound
Synonyms 2-Amino-4-cyanopyrimidine
Molecular Formula C₅H₄N₄
Molecular Weight 120.11 g/mol
Canonical SMILES C1=CN=C(N=C1N)C#N[1]
InChI Key KOTOJHBUFJPGEG-UHFFFAOYSA-N
MDL Number MFCD09834971

The key physicochemical properties are summarized in the table below. These characteristics are essential for designing experimental conditions, including solvent selection and purification methods.

PropertyValue
Physical Form Solid, Powder/Crystals
Melting Point 222 °C
Boiling Point 387.9 ± 34.0 °C at 760 mmHg
Purity Levels Available commercially at ≥95%, ≥97%, and ≥98%
Storage Store at room temperature (or 4°C for long-term), protected from light in a cool, dry, well-ventilated area. Keep container tightly sealed.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as harmful and requires appropriate personal protective equipment (PPE).

Hazard InformationDetails
GHS Pictogram GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Synthesis

The synthesis of 2-aminopyrimidine derivatives can be achieved through various methods. A common and efficient approach is the multi-component reaction, which allows for the assembly of the pyrimidine core in a single pot.

A versatile method for synthesizing the 2-aminopyrimidine-5-carbonitrile scaffold involves a one-pot reaction of α-cyanoketones, carboxaldehydes, and guanidines.[2] This Biginelli-inspired approach proceeds through condensation, nucleophilic addition, cyclization, and subsequent aromatization.[2]

Methodology:

  • Reactant Preparation: Equimolar amounts of a suitable α-cyanoketone, an appropriate aldehyde, and a guanidine salt are prepared.

  • Reaction: The components are combined in a suitable solvent (e.g., ethanol or isopropanol) and refluxed. The reaction can be catalyzed by an acid or base.

  • Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated. The solid is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

The following diagram illustrates the generalized workflow for this synthesis.

G cluster_0 Step 1: Reactant Mixing cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation & Purification Reactants α-Cyanoketone + Aldehyde + Guanidine Solvent Solvent Addition (e.g., Ethanol) Reactants->Solvent Reflux Heating / Reflux Solvent->Reflux TLC Reaction Monitoring (TLC) Reflux->TLC Cooling Cooling & Precipitation TLC->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure 2-Aminopyrimidine -4-carbonitrile Derivative Recrystallization->Product

Caption: Generalized workflow for the three-component synthesis of 2-aminopyrimidine derivatives.

Biological Activity and Applications

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound are being investigated for a wide range of therapeutic applications.

  • Enzyme Inhibition: These compounds have been identified as potent inhibitors of various enzymes. For instance, certain derivatives show significant inhibitory activity against β-glucuronidase , an enzyme linked to conditions like colon cancer.[3]

  • Anticancer Activity: The pyrimidine core is central to the development of kinase inhibitors for cancer therapy. Derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[4] The disruption of EGFR signaling can halt tumor cell proliferation and survival.

  • Receptor Antagonism: Substituted 2-aminopyrimidine-5-carbonitriles have been developed as potent and selective antagonists for the adenosine A₁ receptor (A₁AR), which is a target for cardiovascular and central nervous system disorders.[2]

  • Antimicrobial and Anti-inflammatory Agents: The structural motif is also explored for creating novel anti-plasmodial, antibacterial, and anti-inflammatory agents.

The diagram below illustrates the role of kinase inhibitors, a class of drugs to which many 2-aminopyrimidine derivatives belong, in blocking cancer cell signaling pathways.

G cluster_pathway Cancer Cell Signaling Pathway cluster_inhibition Mechanism of Action GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor Kinase Intracellular Kinase Cascade Receptor->Kinase Proliferation Cell Proliferation & Survival Kinase->Proliferation Inhibitor 2-Aminopyrimidine Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibition

Caption: Role of 2-aminopyrimidine derivatives as kinase inhibitors in cancer therapy.

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of compounds for drug discovery and development. Their straightforward synthesis and amenability to chemical modification allow for the exploration of a vast chemical space, leading to the identification of potent modulators of various biological targets. This guide provides the foundational technical information required for researchers to handle, synthesize, and further investigate this promising chemical scaffold.

References

Methodological & Application

Synthesis of 2-aminopyrimidine-4-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminopyrimidine-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process starting from malononitrile and utilizing an N,N-dimethylformamide derivative, N,N-dimethylformamide dimethyl acetal (DMFDMA), to construct the key intermediate.

Reaction Scheme

The overall synthetic pathway involves two sequential reactions:

  • Formation of an Enaminonitrile Intermediate: Malononitrile is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) to yield 2-((dimethylamino)methylene)malononitrile.

  • Pyrimidine Ring Formation: The intermediate is then cyclized with guanidine to afford the final product, this compound.

Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-((dimethylamino)methylene)malononitrile

ParameterValueReference
ReactantsMalononitrile, DMFDMAGeneral Method
SolventDioxane or Ethanol[1][2]
TemperatureRoom Temperature to Reflux[1][2]
Reaction Time3 - 24 hours[1][2]
Typical Yield 85 - 95% [1][2]
Purity>98% (by NMR)-
M.P.93 - 95 °C-

Table 2: Synthesis of this compound

ParameterValueReference
Reactants2-((dimethylamino)methylene)malononitrile, Guanidine HClAnalogous Reaction
BaseSodium Ethoxide[3]
SolventEthanol or THF[3]
TemperatureRoom Temperature to Reflux[3]
Reaction Time4 - 12 hours[3]
Typical Yield ~85% [3]
Purity>98% (by NMR)-
M.P.258 - 260 °C-

Experimental Protocols

Protocol 1: Synthesis of 2-((dimethylamino)methylene)malononitrile (Intermediate)

This protocol describes the formation of the enaminonitrile intermediate from malononitrile and DMFDMA.

Materials:

  • Malononitrile (1.0 eq)

  • N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.05 eq)

  • Anhydrous Dioxane or Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • In a dry round-bottom flask, dissolve malononitrile (1.0 eq) in anhydrous dioxane (approx. 1.5 M solution).

  • To the stirred solution, add N,N-dimethylformamide dimethyl acetal (1.05 eq) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours or heat to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, pour the mixture into an ice-water bath to precipitate the product.[1]

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-((dimethylamino)methylene)malononitrile as a crystalline solid. Further purification can be achieved by recrystallization from isopropanol.

Protocol 2: Synthesis of this compound (Final Product)

This protocol outlines the cyclocondensation of the intermediate with guanidine to form the target pyrimidine. The procedure is based on established methods for similar cyclizations.[3]

Materials:

  • 2-((dimethylamino)methylene)malononitrile (1.0 eq)

  • Guanidine hydrochloride (1.1 eq)

  • Sodium metal (1.1 eq)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere in a round-bottom flask.

  • To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Add 2-((dimethylamino)methylene)malononitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize carefully with glacial acetic acid or dilute HCl.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the filter cake with water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization Malononitrile Malononitrile Intermediate 2-((dimethylamino)methylene)malononitrile Malononitrile->Intermediate DMFDMA N,N-Dimethylformamide Dimethyl Acetal (DMFDMA) DMFDMA->Intermediate FinalProduct This compound Intermediate->FinalProduct Guanidine Guanidine Guanidine->FinalProduct

Caption: Overall two-step synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start step1 React Malononitrile with DMFDMA start->step1 precipitate1 Precipitate Intermediate in Ice Water step1->precipitate1 filter1 Filter and Dry Intermediate precipitate1->filter1 intermediate_solid Intermediate Solid filter1->intermediate_solid react2 Add Intermediate & Reflux intermediate_solid->react2 step2 Prepare Sodium Ethoxide & Add Guanidine HCl step2->react2 neutralize Cool & Neutralize react2->neutralize precipitate2 Precipitate Product neutralize->precipitate2 filter2 Filter and Dry Final Product precipitate2->filter2 end Final Product filter2->end

References

Microwave-Assisted Synthesis of 2-Aminopyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminopyrimidines are a critical scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors for cancer therapy and various antimicrobial compounds.[1][2] Traditional synthetic methods for these derivatives often suffer from long reaction times, harsh conditions, and modest yields.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant reductions in reaction times, improved yields, and access to novel chemical diversity.[1][3]

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2-aminopyrimidine derivatives, presenting comparative data and workflows to facilitate their adoption in research and drug development. The underlying mechanisms of microwave heating involve dipolar polarization and ionic conduction, where polar molecules or ions align with the rapidly oscillating electric field of the microwaves.[4][5][6] This direct energy coupling with the reacting molecules leads to rapid and uniform heating, accelerating reaction rates and often resulting in cleaner product profiles compared to conventional heating methods.[4][6][7]

Key Advantages of Microwave-Assisted Synthesis

  • Rapid Reaction Times: Reactions that typically take hours or even days under conventional heating can often be completed in a matter of minutes.[1]

  • Higher Yields: Enhanced reaction kinetics and a reduction in the formation of side products frequently lead to higher isolated yields.

  • Greener Chemistry: MAOS often enables the use of smaller quantities of solvent or even solvent-free conditions, contributing to more environmentally sustainable processes.[1][6][8]

  • Improved Reproducibility: Microwave reactors offer precise control over reaction parameters such as temperature and pressure, leading to more reproducible results.[3]

Experimental Protocols and Data

This section details various protocols for the microwave-assisted synthesis of 2-aminopyrimidine derivatives. All quantitative data are summarized in tables for straightforward comparison.

Protocol 1: Three-Component Biginelli-Type Reaction

The Biginelli reaction is a classic multicomponent reaction for synthesizing dihydropyrimidinones and related heterocyclic systems.[1] Microwave irradiation dramatically accelerates this condensation reaction.[1]

Experimental Procedure:

  • In a microwave process vial, combine an acetophenone derivative (1 mmol), an aromatic aldehyde (1 mmol), and guanidine nitrate (1.5 mmol).[1]

  • A catalytic amount of a suitable base, such as potassium tert-butoxide, may be added.[1]

  • The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature and for a designated time (see Table 1).

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The resulting solid residue is typically washed with water and a suitable organic solvent (e.g., ethanol or ethyl acetate) to yield the pure product.[1]

Data Presentation:

EntryAldehydeAcetophenoneTemperature (°C)Time (min)Yield (MW) (%)Yield (Conventional) (%)Time (Conventional) (h)
1BenzaldehydeAcetophenone12010869415-24
24-MethoxybenzaldehydeAcetophenone12015788515-24
34-EthoxybenzaldehydeAcetophenone12020678015-24
42-ChlorobenzaldehydeAcetophenone12015728815-24
54-Methoxybenzaldehyde4'-Methylacetophenone12010839015-24

Data compiled from a comparative study on microwave-assisted versus conventional heating for the synthesis of 4,6-diarylpyrimidines.[9]

Protocol 2: Synthesis from Chalcones and Guanidine

This method involves the condensation of a chalcone with guanidine to form the 2-aminopyrimidine ring.

Experimental Procedure:

  • Suspend a substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol or DMF.[1]

  • Add sodium hydroxide (2 mmol) to the mixture.[1]

  • Irradiate the mixture in a microwave reactor at 100-120°C for 5-15 minutes.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and precipitate the product by adding cold water.

  • Filter the precipitate and recrystallize from an appropriate solvent to obtain the pure 2-aminopyrimidine derivative.[1]

Data Presentation:

EntryChalcone Substituent (Aryl group)SolventTemperature (°C)Time (min)Yield (%)
1PhenylEthanol1101085
24-ChlorophenylDMF120892
34-MethoxyphenylEthanol1001288
44-NitrophenylDMF120595

Representative data based on typical microwave-assisted chalcone condensations.[10]

Protocol 3: Nucleophilic Substitution of 2-Amino-4-chloropyrimidines

This protocol describes the synthesis of N-substituted 2-aminopyrimidines via nucleophilic aromatic substitution.

Experimental Procedure:

  • Place 2-amino-4-chloropyrimidine (2 mmol) into a microwave reaction vial.[11]

  • Add 1 mL of anhydrous propanol and stir at room temperature.[11]

  • Add the desired substituted amine (2 mmol) to the reaction vial.[11]

  • After a brief period of stirring, add 200 µL of triethylamine.[11]

  • Conduct the reaction under microwave irradiation at 120–140 °C for 15–30 minutes, monitoring by TLC.[11]

  • After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic extract with anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the final product.[11]

Data Presentation:

EntrySubstituted AmineTemperature (°C)Time (min)Yield (%)
14-Methylpiperazine120-14015-3054
24-(Pyrimidin-2-yl)piperazine120-14015-3054
34-(2-Fluorophenyl)piperazine120-14015-3054

Data sourced from the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[11]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the microwave-assisted synthesis of 2-aminopyrimidine derivatives.

G reagents Reactants & Solvent (e.g., Aldehyde, Ketone, Guanidine) mw_vial Microwave Vial reagents->mw_vial mw_reactor Microwave Reactor mw_vial->mw_reactor reaction Irradiation (Controlled Temperature & Time) mw_reactor->reaction workup Reaction Work-up (Cooling, Precipitation) reaction->workup purification Purification (Filtration, Recrystallization) workup->purification product Pure 2-Aminopyrimidine Derivative purification->product

Caption: General workflow for microwave-assisted synthesis.

Applications in Drug Development

2-Aminopyrimidine derivatives are of significant interest in drug discovery due to their wide range of biological activities.[12][13] They are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[12][13][14] Several FDA-approved drugs, such as the kinase inhibitors Imatinib and Abemaciclib, contain the 2-aminopyrimidine scaffold, highlighting its therapeutic importance.[12][14]

Role as Kinase Inhibitors

Many 2-aminopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. The 2-aminopyrimidine core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the inhibitory action of a 2-aminopyrimidine derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., MAPK pathway) RTK->Downstream Phosphorylates Proliferation Cell Proliferation, Survival Downstream->Proliferation Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor 2-Aminopyrimidine Kinase Inhibitor Inhibitor->RTK Inhibits (ATP-competitive)

Caption: Inhibition of RTK signaling by a 2-aminopyrimidine derivative.

Other Therapeutic Applications
  • Antimicrobial Agents: These derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[2] Some compounds can modulate bacterial biofilm formation, which is a significant factor in antibiotic resistance.[15]

  • Enzyme Inhibition: Certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of enzymes like β-glucuronidase, which is implicated in conditions such as colon cancer.[13][14]

  • Antiviral and Antiparasitic Activity: The scaffold has been explored for the development of agents against viruses and parasites, including those responsible for malaria and sleeping sickness.[12][16]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 2-aminopyrimidine derivatives, offering a rapid, efficient, and environmentally conscious alternative to traditional methods. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals, enabling the accelerated synthesis and exploration of this important class of compounds for various therapeutic applications. The versatility of the 2-aminopyrimidine scaffold, coupled with the benefits of microwave technology, will undoubtedly continue to fuel the discovery of novel drug candidates.

References

Application Notes and Protocols for 2-Aminopyrimidine-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of a carbonitrile group at the 4-position of this scaffold creates the 2-aminopyrimidine-4-carbonitrile core, a versatile building block for the development of targeted therapeutics, particularly in oncology and immunology. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, offering a handle for synthetic diversification and modulation of physicochemical properties. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound derivatives, with a focus on their application as kinase inhibitors.

Synthetic Applications

The this compound core can be synthesized through several routes. A common and efficient method involves the condensation of a β-ketonitrile with guanidine or its salts. Variations of this approach allow for the introduction of diverse substituents on the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

The synthesis of this compound derivatives typically follows a multi-step sequence, starting from readily available materials. A representative workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Product β-Ketonitrile β-Ketonitrile Cyclocondensation Cyclocondensation β-Ketonitrile->Cyclocondensation Guanidine Guanidine Guanidine->Cyclocondensation Substitution/Coupling Substitution/Coupling Cyclocondensation->Substitution/Coupling This compound Derivative This compound Derivative Substitution/Coupling->this compound Derivative

Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of a this compound Derivative

This protocol describes a general method for the synthesis of a this compound derivative via a cyclocondensation reaction.

Materials:

  • Substituted β-ketonitrile (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (1.5 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes.

  • Add the substituted β-ketonitrile to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound derivative.

Biological Applications as Kinase Inhibitors

Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. Notable targets include Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Derivatives of 2,4-diaminopyrimidine have been identified as potent inhibitors of CDK7 and CDK9.[2][3]

CDK7 Signaling Pathway

CDK7, in a complex with Cyclin H and MAT1, acts as a CDK-activating kinase (CAK) and is also a component of the general transcription factor TFIIH.[4][5] As part of TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcription initiation.[4] Inhibition of CDK7 can thus disrupt both cell cycle progression and transcription in cancer cells.

G CDK7/Cyclin H/MAT1 CDK7/Cyclin H/MAT1 RNA Pol II RNA Pol II CDK7/Cyclin H/MAT1->RNA Pol II Phosphorylation (CTD) Transcription Initiation Transcription Initiation RNA Pol II->Transcription Initiation This compound Derivative This compound Derivative This compound Derivative->CDK7/Cyclin H/MAT1 Inhibition

Caption: Inhibition of the CDK7 signaling pathway.
Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a primary route for cytokine signaling and is integral to immune responses and hematopoiesis.[6] Dysregulation of this pathway, particularly through activating mutations in JAK2, is a hallmark of myeloproliferative neoplasms.[7]

JAK2/STAT5 Signaling Pathway

Upon cytokine binding to its receptor, JAK2 is activated and phosphorylates STAT5.[8] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell proliferation and survival.[6][7] Inhibitors based on the 2-aminopyrimidine scaffold can block the kinase activity of JAK2, thereby inhibiting this oncogenic signaling cascade.

G Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation Gene Transcription Gene Transcription STAT5->Gene Transcription Nuclear Translocation & DNA Binding This compound Derivative This compound Derivative This compound Derivative->JAK2 Inhibition

Caption: Inhibition of the JAK2/STAT5 signaling pathway.
Quantitative Biological Data

The following table summarizes the inhibitory activities of representative 2-aminopyrimidine derivatives against various kinases and cancer cell lines.

Compound IDTargetIC50 (nM)Cell LineGI50 (µM)Reference
8e CDK988.4MV-4-11-[9]
8e HDAC1168.9MV-4-11-[9]
22 CDK77.21MV4-11-[2]

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

Materials:

  • Recombinant kinase (e.g., CDK9/Cyclin T1, JAK2)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (this compound derivative)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well or 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • In a multi-well plate, add the test compound dilutions. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add the recombinant kinase to each well, except for the "no enzyme" control wells.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10][11]

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to quantify the induction of apoptosis by a test compound.[1][12]

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).[1][13]

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. The synthetic and biological protocols provided in this document offer a framework for researchers to explore the potential of this chemical class in drug discovery and development. The versatility of this scaffold, combined with the detailed methodologies for its evaluation, will facilitate the identification of new and effective treatments for a range of diseases.

References

Application of 2-Aminopyrimidine-4-carbonitrile in Agrochemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and agrochemical development, 2-aminopyrimidine-4-carbonitrile emerges as a highly versatile scaffold for the synthesis of novel crop protection agents. The inherent reactivity of its amino and cyano functionalities, coupled with the established biological activity of the pyrimidine core, positions this compound as a valuable starting material for creating innovative fungicides, herbicides, and insecticides.

The pyrimidine ring is a well-established pharmacophore in a variety of commercial agrochemicals, and the strategic placement of the amino and cyano groups on this particular derivative offers multiple avenues for chemical elaboration. The amino group can readily participate in nucleophilic substitution and condensation reactions, allowing for the introduction of diverse side chains that can modulate the compound's biological activity and physical properties. Simultaneously, the carbonitrile group can be hydrolyzed, reduced, or converted to other functional groups, providing a secondary point for structural diversification.

This document provides detailed application notes, experimental protocols, and data on related compounds to guide the exploration of this compound in the synthesis of next-generation agrochemicals.

Application Notes: A Versatile Building Block for Agrochemicals

The 2-aminopyrimidine core is a recognized toxophore in several classes of agrochemicals, particularly fungicides and herbicides. While direct synthesis of a commercial agrochemical from this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous patented and researched compounds. The primary synthetic strategies leveraging this molecule involve the chemical modification of the amino and nitrile functionalities to introduce desired pharmacophores and modulate the physicochemical properties of the final compounds.

Fungicide Development: Anilinopyrimidines are a known class of fungicides. The amino group of this compound can be functionalized to introduce various aryl or alkyl substituents, a common strategy to enhance fungicidal potency. The cyano group can be maintained or transformed to further tune the molecule's properties.

Herbicide Development: Certain pyrimidine derivatives are known to act as herbicides by inhibiting key plant enzymes. The structural features of this compound make it a suitable precursor for developing novel herbicides. For instance, the amino group can be derivatized to mimic the binding of natural substrates to target enzymes.

Insecticide Development: The pyrimidine scaffold is also found in some insecticides. By strategically modifying the this compound core, it is possible to design novel insecticides with potentially new modes of action.

Proposed Synthesis of a Novel Fungicide Candidate

Based on established pyrimidine chemistry, a plausible synthetic route to a potential fungicide involves the derivatization of the amino group of this compound. A proposed two-step synthesis of a hypothetical fungicidal candidate is outlined below.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Hydrolysis of Nitrile A This compound G Intermediate: 2-(p-tolylamino)pyrimidine-4-carbonitrile A->G B Aryl Halide (e.g., 4-chlorotoluene) B->G C Pd Catalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., Xantphos) D->G E Base (e.g., Cs2CO3) E->G F Solvent (e.g., Toluene) F->G H Intermediate: 2-(p-tolylamino)pyrimidine-4-carbonitrile K Final Product: 2-(p-tolylamino)pyrimidine-4-carboxylic acid H->K I Acid or Base (e.g., H2SO4) I->K J Water J->K

Proposed synthesis of a potential fungicide.

Experimental Protocols

The following protocols describe the synthesis of a hypothetical fungicide candidate and a general method for assessing its in-vitro antifungal activity.

Protocol 1: Synthesis of 2-(p-tolylamino)pyrimidine-4-carboxylic acid

Objective: To synthesize a potential fungicide candidate from this compound.

Materials:

  • This compound

  • 4-Chlorotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Sulfuric acid (H₂SO₄)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or nitrogen balloon setup

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 2-(p-tolylamino)pyrimidine-4-carbonitrile

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 4-chlorotoluene (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-(p-tolylamino)pyrimidine-4-carbonitrile.

Step 2: Hydrolysis to 2-(p-tolylamino)pyrimidine-4-carboxylic acid

  • To a round-bottom flask, add the purified 2-(p-tolylamino)pyrimidine-4-carbonitrile from Step 1.

  • Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product, 2-(p-tolylamino)pyrimidine-4-carboxylic acid.

G start Start step1 Assemble Reaction (Reactants, Catalyst, Ligand, Base, Solvent) start->step1 step2 Heat to Reflux under N2 (12-24h) step1->step2 step3 TLC Monitoring step2->step3 step3->step2 Incomplete step4 Work-up (Filtration, Extraction, Drying) step3->step4 Complete step5 Purification (Column Chromatography) step4->step5 intermediate Intermediate Product step5->intermediate step6 Hydrolysis Reaction (Intermediate, Acid, Water) intermediate->step6 step7 Heat to Reflux (4-8h) step6->step7 step8 TLC Monitoring step7->step8 step8->step7 Incomplete step9 Neutralization & Precipitation step8->step9 Complete step10 Isolation (Filtration, Washing, Drying) step9->step10 end Final Product step10->end

Application Notes and Protocols for N-alkylation of 2-aminopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this scaffold is a critical step in the synthesis of a diverse range of derivatives with potential therapeutic applications. These derivatives have shown significant activity as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer cell cycle regulation and angiogenesis.[1][2][3][4] This document provides a detailed protocol for the N-alkylation of 2-aminopyrimidine-4-carbonitrile, a key intermediate in the development of novel kinase inhibitors.

General Protocol: N-alkylation of this compound with Alkyl Halides

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (MeCN))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).

  • Addition of Base and Solvent: Add the base (1.5-2.0 eq.) and the anhydrous solvent. Stir the suspension for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir until the reaction is complete, as monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using DMF, pour the reaction mixture into ice-water and stir. If a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • If using acetonitrile, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Alternative Protocol: Microwave-Assisted N-alkylation

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Materials:

  • Same as the general protocol, but with a microwave-safe reaction vial.

Experimental Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the alkyl halide (1.2 eq.) in a suitable solvent (e.g., DMF or propanol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 120-140 °C for 15-30 minutes.[5]

  • Workup and Purification: Follow the workup and purification steps outlined in the general protocol.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of aminopyrimidines, which can be adapted for this compound.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Alkyl BromideK₂CO₃DMF803Moderate to GoodExtrapolated from[6]
Alkyl IodideCs₂CO₃MeCN7016Good[7]
Alkyl BromideK₂CO₃NMP120-140 (MW)0.25-0.5Good to ExcellentExtrapolated from[5]
Substituted AmineTriethylaminePropanol120-140 (MW)0.25-0.5High[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start setup Reaction Setup: This compound, base, solvent in flask start->setup add_alkyl_halide Add Alkyl Halide setup->add_alkyl_halide heat_stir Heat and Stir (Conventional or MW) add_alkyl_halide->heat_stir monitor Monitor by TLC heat_stir->monitor monitor->heat_stir Incomplete workup Quench and Extract monitor->workup Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf Activates MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Akt Akt PI3K->Akt Cellular_Response Cell Proliferation, Migration, Survival Akt->Cellular_Response Gene_Expression->Cellular_Response Inhibitor N-alkylated This compound derivative Inhibitor->VEGFR2 Inhibits autophosphorylation

References

Application Notes and Protocols for the Quantification of 2-Aminopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-aminopyrimidine-4-carbonitrile. The methodologies described are based on established analytical techniques for structurally similar compounds and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound is crucial for purity assessment, pharmacokinetic studies, and quality control in drug development. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of moderately polar aromatic compounds like this compound. The method provides high resolution, sensitivity, and quantitative accuracy for separating the main compound from potential impurities.

Experimental Protocol

2.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% formic acid to improve peak shape and ionization for potential mass spectrometry coupling. A typical starting point is a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound (a wavelength around 254 nm is common for similar aromatic compounds).

  • Injection Volume: 10 µL.

2.1.2. Reagent and Sample Preparation

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Solution: Prepare the sample to be analyzed in the same diluent as the standard solutions to a concentration within the calibration range.

  • Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2.1.3. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Method Validation Parameters (Typical)

The following table summarizes typical performance characteristics for HPLC methods used for the analysis of aminopyrimidine derivatives. These values should be established during a formal method validation study for this compound.

ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification prep_start Start weigh_std Accurately weigh reference standard prep_start->weigh_std dissolve_std Dissolve in diluent (e.g., ACN:H2O) weigh_std->dissolve_std prep_stock Prepare Stock Solution (100 µg/mL) dissolve_std->prep_stock prep_sample Prepare Sample Solution in same diluent dissolve_std->prep_sample serial_dil Perform serial dilutions prep_stock->serial_dil cal_stds Prepare Calibration Standards serial_dil->cal_stds filter_all Filter all solutions (0.45 µm filter) cal_stds->filter_all prep_sample->filter_all hplc_system Equilibrate HPLC System filter_all->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_stds Inject Calibration Standards inject_blank->inject_stds inject_samples Inject Sample Solutions inject_stds->inject_samples integrate_peaks Integrate Chromatographic Peaks inject_samples->integrate_peaks cal_curve Construct Calibration Curve (Peak Area vs. Concentration) integrate_peaks->cal_curve quantify Quantify Analyte in Samples cal_curve->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound by HPLC.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light. This technique is particularly useful for the analysis of pure substances or simple mixtures.

Experimental Protocol

3.1.1. Instrumentation

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer with a wavelength range of at least 200-400 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

3.1.2. Reagent and Sample Preparation

  • Solvent: A suitable UV-grade solvent in which this compound is soluble and that does not absorb significantly in the analytical wavelength range (e.g., methanol, ethanol, or acetonitrile).

  • Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in the chosen solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to various concentrations.

  • Sample Solution: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve.

3.1.3. Determination of Maximum Wavelength (λmax)

  • Prepare a mid-range concentration standard solution.

  • Use the solvent as a blank to zero the spectrophotometer.

  • Scan the absorbance of the standard solution over the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

3.1.4. Analysis Procedure

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each calibration standard, starting from the most dilute.

  • Measure the absorbance of the sample solution(s).

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample solution from the calibration curve using its measured absorbance.

Method Validation Parameters (Typical)

The following table provides typical performance characteristics for a UV-Vis spectrophotometric method.

ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Molar Absorptivity (ε) To be determined experimentally

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing & Quantification prep_start Start weigh_std Accurately weigh reference standard prep_start->weigh_std dissolve_std Dissolve in UV-grade solvent weigh_std->dissolve_std prep_stock Prepare Stock Solution dissolve_std->prep_stock prep_sample Prepare Sample Solution dissolve_std->prep_sample serial_dil Perform serial dilutions prep_stock->serial_dil cal_stds Prepare Calibration Standards serial_dil->cal_stds det_lambda_max Determine λmax (Wavelength of max absorbance) cal_stds->det_lambda_max measure_samples Measure Absorbance of Samples prep_sample->measure_samples set_wavelength Set Spectrophotometer to λmax det_lambda_max->set_wavelength zero_instrument Zero with Solvent Blank set_wavelength->zero_instrument measure_stds Measure Absorbance of Standards zero_instrument->measure_stds measure_stds->measure_samples cal_curve Construct Calibration Curve (Absorbance vs. Concentration) measure_samples->cal_curve quantify Quantify Analyte in Samples cal_curve->quantify report Report Results quantify->report

Application Notes and Protocols: 2-Aminopyrimidine-4-carbonitrile as a Versatile Precursor for the Synthesis of Fused Pyrimidine Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fused pyrimidine ring systems are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. Their diverse pharmacological properties, including anticancer, antimicrobial, and kinase inhibitory activities, make them attractive targets for synthetic chemists. 2-Aminopyrimidine-4-carbonitrile is a highly versatile and reactive precursor for the construction of a wide array of these fused heterocyclic systems. The presence of an amino group, a nitrile functionality, and the pyrimidine ring itself provides multiple reaction sites for cyclization and functionalization, enabling the efficient synthesis of complex molecular architectures.

These application notes provide detailed protocols for the synthesis of several key fused pyrimidine systems derived from this compound and its close derivatives, along with their characterization and biological evaluation data. The methodologies outlined herein are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Applications in Fused Ring Synthesis

This compound serves as a valuable building block for the synthesis of various fused pyrimidine heterocycles, including but not limited to:

  • Pyrazolo[1,5-a]pyrimidines: These compounds are known for their wide range of biological activities, including as kinase inhibitors in cancer therapy.[1][2]

  • Triazolo[4,3-a]pyrimidines: This class of compounds has shown significant potential as antimicrobial agents.

  • Pyrido[2,3-d]pyrimidines: Derivatives of this scaffold are being explored as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[3][4][5]

  • Pyrimido[4,5-d]pyrimidines: These structures are also of interest for their potential as kinase inhibitors and other therapeutic applications.

The synthetic strategies often involve the reaction of the amino group of the pyrimidine core with 1,3-dielectrophilic species, leading to annulation and the formation of a new fused ring. The nitrile group can also participate in cyclization reactions or be further functionalized.

Experimental Protocols

The following protocols are based on established literature procedures and provide a starting point for the synthesis of various fused pyrimidine systems. Researchers may need to optimize these conditions for specific substrates and scales.

Protocol 1: Synthesis of 4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile (a Pyrazolo[1,5-a]pyrimidine precursor analog)

This protocol describes the synthesis of a pyrazolyl-substituted pyrimidine, which can be considered a precursor or analog to fused pyrazolo[1,5-a]pyrimidine systems. The reaction involves the condensation of a hydrazinylpyrimidine derivative with a β-dicarbonyl compound.

Reaction Scheme:

G compound1 4-Amino-2-hydrazinylpyrimidine-5-carbonitrile reagents Ethylene Glycol, 120°C, 3h compound1->reagents compound2 Acetylacetone compound2->reagents product 4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile reagents->product

Figure 1: Synthesis of a pyrazolyl-substituted pyrimidine.

Materials:

  • 4-Amino-2-hydrazinylpyrimidine-5-carbonitrile (150 mg, 1 mmol)

  • Acetyl acetone (100 mg, 1 mmol)

  • Ethylene Glycol (5 ml)

  • Ice-cold water

Procedure:

  • A mixture of 4-amino-2-hydrazinylpyrimidine-5-carbonitrile (150 mg, 1 mmol) and acetyl acetone (100 mg, 1 mmol) in ethylene glycol (5 ml) is heated at 120°C for 3 hours.

  • After cooling, the reaction solution is diluted with ice-cold water (5 ml) and refrigerated overnight.

  • The resulting precipitate is collected by filtration, dried, and crystallized from ethanol to yield the pure product.

Expected Yield: 63%

Protocol 2: Synthesis of 5-(4-Chlorophenyl)-3-phenyl-7-(pyrrolidin-1-yl)-[1][2][4]triazolo[4,3-a]pyrimidine-6-carbonitrile

This protocol details a multi-step synthesis starting from a chloro-triazolopyrimidine derivative, showcasing the further functionalization of the fused pyrimidine system.

Reaction Scheme:

G compound1 7-chloro-5-(4-chlorophenyl)-3-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile reagents K2CO3, EtOH, reflux, 5h compound1->reagents compound2 Pyrrolidine compound2->reagents product 5-(4-Chlorophenyl)-3-phenyl-7-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile reagents->product

Figure 2: Synthesis of a functionalized triazolopyrimidine.

Materials:

  • 7-chloro-5-(4-chlorophenyl)-3-aryl-[1][2][4]triazolo[4,3-a]pyrimidine-6-carbonitrile (2.86 mmol)

  • Pyrrolidine (2.88 mmol)

  • Anhydrous K₂CO₃ (0.4 g, 5.76 mmol)

  • Ethanol (15 ml)

  • Ethanol-Water (3:1 v/v) for crystallization

Procedure:

  • A mixture of 7-chloro-5-(4-chlorophenyl)-3-aryl-[1][2][4]triazolo[4,3-a]pyrimidine-6-carbonitrile (2.86 mmol), pyrrolidine (2.88 mmol), and anhydrous K₂CO₃ (0.4 g, 5.76 mmol) in ethanol (15 ml) is heated under reflux for 5 hours.

  • The reaction mixture is then cooled and filtered.

  • The filtrate is concentrated to half its volume.

  • The precipitate that forms is collected by filtration and crystallized from an ethanol-water mixture (3:1 v/v) to give the final product.

Expected Yield: 87%

Quantitative Data Summary

The following tables summarize the quantitative data for representative compounds synthesized from this compound derivatives.

Table 1: Synthesis and Physicochemical Data of Fused Pyrimidine Derivatives

Compound NameFused SystemYield (%)Melting Point (°C)Reference
4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrilePyrazolyl-pyrimidine63112-114
4-Amino-2-(5-amino-4-cyano-3-phenyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrilePyrazolyl-pyrimidine67185-187
5-(4-Chlorophenyl)-3-phenyl-7-(pyrrolidin-1-yl)-[1][2][4]triazolo[4,3-a]pyrimidine-6-carbonitrileTriazolo[4,3-a]pyrimidine87211-213
7-(Methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-onePyrimido[4,5-d]pyrimidine87204-206

Table 2: Biological Activity of Synthesized Fused Pyrimidine Derivatives

Compound IDBiological ActivityTarget/AssayResult (e.g., IC₅₀, Zone of Inhibition)Reference
8c AntimicrobialS. aureus, E. coli, C. albicansPotent activity
11c AnticancerHuman Cancer Cell LinesPotent activity
14b AntimicrobialS. aureus, E. coli, C. albicansPotent activity
Compound B1 EGFR InhibitorEGFRL858R/T790M Kinase AssayIC₅₀ = 13 nM[3]
Compound 8a EGFR InhibitorEGFRWT and EGFRT790M Kinase AssaysIC₅₀ = 0.099 µM and 0.123 µM, respectively[5]

Signaling Pathways and Mechanisms of Action

Many fused pyrimidine derivatives exert their biological effects by inhibiting key enzymes in cellular signaling pathways, such as tyrosine kinases. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[2] Fused pyrimidine-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its activation.[4][5]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation Inhibitor Fused Pyrimidine Inhibitor Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR Binds

Figure 3: Simplified EGFR Signaling Pathway and Inhibition by Fused Pyrimidines.

Antimicrobial Mechanism of Action

The antimicrobial activity of certain fused pyrimidines, such as triazolopyrimidines, is believed to involve the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to target bacterial DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes involved in DNA replication and folate biosynthesis, respectively.[6]

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Bacterial_Death Bacterial Cell Death Folate_Synthesis Folate Synthesis DNA_Gyrase DNA Gyrase DNA_Gyrase->DNA_Replication DHFR DHFR DHFR->Folate_Synthesis Fused_Pyrimidine Fused Pyrimidine (e.g., Triazolopyrimidine) Fused_Pyrimidine->DNA_Gyrase Inhibits Fused_Pyrimidine->DHFR Inhibits

Figure 4: Proposed Antimicrobial Mechanism of Action for Fused Pyrimidines.

Conclusion

This compound is a readily accessible and highly valuable precursor for the synthesis of a diverse range of fused pyrimidine systems. The protocols and data presented in these application notes demonstrate its utility in constructing biologically relevant scaffolds with potential applications in cancer and infectious disease research. The versatility of this starting material, coupled with the significant pharmacological potential of the resulting fused heterocycles, ensures its continued importance in the field of medicinal chemistry and drug discovery. Further exploration of the synthetic possibilities and biological activities of derivatives from this precursor is warranted.

References

Application Notes and Protocols for the In Vitro Biological Evaluation of 2-Aminopyrimidine-4-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminopyrimidine-4-carbonitrile and its analogs represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2] The versatility of the 2-aminopyrimidine core allows for extensive structural modifications, leading to the development of potent and selective therapeutic candidates.[3][4] This document provides a detailed overview of the in vitro biological evaluation of these analogs, including comprehensive experimental protocols and a summary of their reported activities.

Data Presentation: In Vitro Efficacy of 2-Aminopyrimidine Analogs

The following tables summarize the quantitative data from various in vitro studies on this compound analogs, focusing on their anticancer and enzyme inhibition activities.

Table 1: Cytotoxicity of 2-Aminopyrimidine Analogs in Human Cancer Cell Lines
Compound/AnalogCell LineAssay TypeIC50 / EC50 (µM)Reference
Derivative 6 HCT116 (Colon)Cytotoxicity89.24 ± 1.36[5][6]
MCF7 (Breast)Cytotoxicity89.37 ± 1.17[5][6]
Derivative 1 HCT116 (Colon)Cytotoxicity209.17 ± 1.23[6]
MCF7 (Breast)Cytotoxicity221.91 ± 1.37[6]
Compound 2a VariousCell Viability4 - 8[3][7]
Compound 7 MDA-MB-231 (Breast)Cytotoxicity0.4[8]
HT-29 (Colon)Cytotoxicity0.79[8]
U-937 (Renal)Cytotoxicity1.85[8]
Derivative 2d A549 (Lung)CytotoxicityStrong at 50 µM[9]
Table 2: Enzyme Inhibition by 2-Aminopyrimidine Analogs
Compound/AnalogTarget EnzymeInhibition ParameterValue (µM)Reference
Compound 24 β-GlucuronidaseIC502.8 ± 0.10[1][10][11]
D-saccharic acid 1,4-lactone (Standard)β-GlucuronidaseIC5045.75 ± 2.16[1][10][11]
2-hydroxy-5-[4-(4-methoxyphehyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acidCasein Kinase 2 (CK2)IC501.1[12]
Compound 8e CDK9IC500.0884[13]
HDAC1IC500.1689[13]
Compound 9e FLT3IC500.0304[13]
HDAC1IC500.0524[13]
HDAC3IC500.0147[13]
Compound 7 BRD4IC500.042[8]
PLK1IC500.02[8]
Compound 4 BRD4IC500.029[8]
PLK1IC500.094[8]
Compound 7 USP7IC507.6 ± 0.1[14]
Compound 14 USP7IC5017.0 ± 0.2[14]
Compound 21 USP7IC5011.6 ± 0.5[14]
Compound 72 FAKIC500.0274[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on commonly cited procedures in the literature.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol outlines the determination of the cytotoxic effects of this compound analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Workflow Diagram
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against a specific enzyme. This can be adapted for various enzymes such as kinases or hydrolases.

Materials:

  • Purified enzyme (e.g., EGFR-TK, β-Glucuronidase)

  • Substrate for the enzyme

  • Assay buffer

  • This compound analogs dissolved in DMSO

  • Standard inhibitor (positive control)

  • 96-well plates

  • Microplate reader or other detection instrument

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, the enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme with the test compound for a specified period (e.g., 10-30 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction for a defined time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction using a suitable method (e.g., adding a stop solution, changing pH).

  • Detection: Measure the product formation or substrate consumption using an appropriate detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Enzyme_Inhibition_Assay_Workflow Enzyme Inhibition Assay Workflow A Prepare reaction mixture (Enzyme + Buffer + Inhibitor) B Pre-incubate A->B C Add substrate to start reaction B->C D Incubate C->D E Stop reaction D->E F Measure signal E->F G Calculate IC50 values F->G

Enzyme Inhibition Assay Workflow
Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to investigate the effect of this compound analogs on the expression levels of specific proteins in a signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Western Blot Workflow A Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis G->H

Western Blot Workflow Diagram

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway that can be modulated by 2-aminopyrimidine analogs that inhibit key protein kinases.

Signaling_Pathway Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription Transcription Factors Kinase_Cascade->Transcription CDK Cyclin-Dependent Kinase (CDK) Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Transcription->Cell_Cycle Inhibitor 2-Aminopyrimidine Analog Inhibitor->Receptor Inhibitor->Kinase_Cascade Inhibitor->CDK

Kinase Inhibitor Signaling Pathway

References

Application Notes and Protocols for High-Throughput Screening of 2-Aminopyrimidine-4-Carbonitrile Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities.[1][2] Derivatives of this core have been identified as potent inhibitors of various protein kinases and have shown promise in modulating key signaling pathways implicated in diseases such as cancer.[1][3] High-throughput screening (HTS) of compound libraries based on this scaffold is a critical step in the discovery of novel therapeutic agents.[4] These application notes provide a comprehensive guide to the high-throughput screening of this compound libraries, including detailed experimental protocols and data presentation guidelines.

Data Presentation

Effective analysis of HTS data relies on clear and concise presentation. Quantitative results from primary screens and subsequent dose-response assays should be organized in a structured format to facilitate hit identification and comparison.

Table 1: Hypothetical High-Throughput Screening Results for a this compound Library Against a Target Kinase

Compound IDStructurePrimary Screen (% Inhibition at 10 µM)IC₅₀ (µM)
APN-00195.20.8
APN-00288.71.5
APN-00345.1> 20
APN-00498.90.5
APN-00512.3> 20
Positive ControlStaurosporine99.80.01
Negative ControlDMSO0.1N/A

Caption: Representative data from a high-throughput screen of a this compound library. The primary screen identifies compounds with significant inhibitory activity at a single concentration, while the IC₅₀ values provide a measure of their potency.

Experimental Protocols

The following protocols are designed for the high-throughput screening of this compound libraries in a 384-well format. These can be adapted for various target-based or cell-based assays.

Protocol 1: Biochemical Kinase Inhibition Assay

This protocol outlines a generic biochemical assay to identify inhibitors of a specific protein kinase.

Materials and Reagents:

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™, or equivalent)

  • 384-well white or black microplates (assay-dependent)

  • Acoustic liquid handler or pintool for compound dispensing

  • Multimode plate reader

Procedure:

  • Compound Plating:

    • Prepare a master plate of the this compound library in 100% DMSO.

    • Using an acoustic liquid handler, dispense 25-50 nL of each compound from the master plate into the wells of a 384-well assay plate.

    • Include positive control (e.g., a known inhibitor of the target kinase) and negative control (DMSO) wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X kinase solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase.

    • Add 5 µL of the 2X kinase solution to each well of the assay plate.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate for 60-120 minutes at room temperature or 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction and detect the signal by adding 10 µL of the detection reagent according to the manufacturer's protocol.

    • Incubate for the recommended time (typically 30-60 minutes) at room temperature, protected from light if necessary.

  • Data Acquisition:

    • Read the plate on a multimode plate reader using the appropriate settings for luminescence or fluorescence.

Protocol 2: Cell-Based Wnt Signaling Pathway Inhibition Assay

This protocol describes a cell-based reporter gene assay to identify inhibitors of the Wnt signaling pathway.

Materials and Reagents:

  • HEK293T cells (or other suitable cell line) stably expressing a TCF/LEF-responsive luciferase reporter (TOPFlash)

  • Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • 384-well clear-bottom white microplates

  • Automated liquid handling system

Procedure:

  • Cell Seeding:

    • Harvest and resuspend the reporter cell line in cell culture medium to the desired density (e.g., 1 x 10⁵ cells/mL).

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Addition:

    • Add 50 nL of each compound from the this compound library master plate to the corresponding wells of the cell plate.

  • Pathway Activation:

    • Add 5 µL of Wnt3a conditioned media or a solution of CHIR99021 to each well to a final concentration that induces a robust reporter signal.

    • For negative controls, add unconditioned media or vehicle.

  • Incubation:

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the potential points of intervention for this compound inhibitors within key signaling pathways.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 ATP->ADP PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor 2-Aminopyrimidine- 4-carbonitrile Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway with potential inhibition by this compound derivatives.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP DVL DVL Frizzled->DVL DestructionComplex Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex BetaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->BetaCatenin_cyto Phosphorylation Proteasome Proteasomal Degradation BetaCatenin_cyto->Proteasome BetaCatenin_nuc β-catenin (nucleus) BetaCatenin_cyto->BetaCatenin_nuc TCFLEF TCF/LEF BetaCatenin_nuc->TCFLEF GeneExpression Target Gene Expression TCFLEF->GeneExpression Inhibitor 2-Aminopyrimidine- 4-carbonitrile Inhibitor Inhibitor->TCFLEF Downstream Inhibition

Caption: Wnt/β-catenin signaling pathway, highlighting potential downstream inhibition.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Follow-up LibraryPrep Compound Library (this compound) Preparation CompoundDispensing Compound Dispensing LibraryPrep->CompoundDispensing AssayPlate Assay Plate Preparation (384-well) AssayPlate->CompoundDispensing ReagentPrep Reagent Preparation (Enzyme, Substrate, Cells) ReagentAddition Reagent Addition ReagentPrep->ReagentAddition CompoundDispensing->ReagentAddition Incubation Incubation ReagentAddition->Incubation SignalDetection Signal Detection (Luminescence/Fluorescence) Incubation->SignalDetection DataAcquisition Data Acquisition & Normalization SignalDetection->DataAcquisition HitIdentification Hit Identification (% Inhibition > 50%) DataAcquisition->HitIdentification DoseResponse Dose-Response & IC₅₀ Determination HitIdentification->DoseResponse SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR

Caption: General workflow for high-throughput screening of this compound libraries.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Aminopyrimidine-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-aminopyrimidine-4-carbonitrile.

Synthesis Overview

The recommended synthetic route for this compound involves a two-step process. The first step is the preparation of the intermediate, 2-(ethoxymethylene)malononitrile, from malononitrile and triethoxymethane. The second step is the cyclocondensation of this intermediate with guanidine to yield the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The reaction of guanidine with an activated malononitrile derivative, such as 2-(ethoxymethylene)malononitrile, is a widely used and efficient method. This approach avoids the use of aldehydes, which can lead to substitutions at other positions on the pyrimidine ring.

Q2: I am not getting the desired product. What are the critical parameters to control in this synthesis?

A2: Key parameters to strictly control are:

  • Purity of Reactants: Ensure all starting materials, especially guanidine and 2-(ethoxymethylene)malononitrile, are pure and dry.

  • Reaction Temperature: The temperature for both the intermediate synthesis and the final cyclocondensation needs to be carefully controlled to prevent side reactions.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for driving the reaction to completion and minimizing byproduct formation.

  • Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Q3: What are some potential side products I should be aware of?

A3: Potential side products can arise from incomplete reactions or side reactions of the starting materials. For instance, in related pyrimidine syntheses, the formation of Hantzsch-type dihydropyridine byproducts can occur, especially at higher temperatures.[1] Unreacted starting materials or intermediates may also be present in the crude product.

Q4: How can I purify the final this compound product?

A4: Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol or isopropanol.[2] Column chromatography on silica gel can also be employed if recrystallization does not yield a product of sufficient purity.

Experimental Protocols

Step 1: Synthesis of 2-(Ethoxymethylene)malononitrile

A detailed protocol for the synthesis of the intermediate, 2-(ethoxymethylene)malononitrile, is as follows:

ParameterValue/Description
Reactants Malononitrile, Triethoxymethane, Acetic Anhydride
Molar Ratio Malononitrile : Triethoxymethane : Acetic Anhydride (1 : 1.5 : 2.5)
Procedure A mixture of malononitrile, triethoxymethane, and acetic anhydride is heated at 150 °C for 20 minutes in a sealed-vessel reactor.[3]
Work-up After cooling, the reaction mixture is concentrated under reduced pressure to a minimum volume.[3]
Purification A suitable single crystal can be obtained by slowly cooling its hot glacial acetic acid solution. The crystal is then washed with cooled n-hexane and dried in vacuo.[3]
Step 2: Synthesis of this compound

The cyclocondensation of the intermediate with guanidine is performed as follows:

ParameterValue/Description
Reactants 2-(Ethoxymethylene)malononitrile, Guanidine Hydrochloride, Base (e.g., Sodium Ethoxide)
Solvent Ethanol
Procedure Guanidine hydrochloride is typically converted to the free base in situ using a base like sodium ethoxide in ethanol. 2-(Ethoxymethylene)malononitrile is then added to the solution. The mixture is heated under reflux.
Monitoring The reaction progress should be monitored by TLC.
Work-up After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the crude product.
Purification The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Increase the reaction time and/or temperature moderately. Monitor the reaction progress by TLC to determine the optimal conditions.[1]
Suboptimal Base/Solvent: The chosen base may not be strong enough, or the solvent may not be suitable for the reactants.Experiment with different bases (e.g., sodium methoxide, potassium carbonate) and solvents (e.g., methanol, DMF).
Impure Reactants: Impurities in the starting materials can inhibit the reaction.Ensure all reactants are of high purity and are properly dried before use.
Presence of Multiple Spots on TLC (Impurity Formation) Side Reactions: High reaction temperatures can promote the formation of byproducts.Try running the reaction at a lower temperature for a longer duration.[1]
Decomposition: The product or reactants may be degrading under the reaction conditions.If the product is known to be unstable, consider milder reaction conditions or a different work-up procedure.
Reaction Stalls (Does not go to completion) Insufficient Base: The amount of base may not be sufficient to neutralize the guanidine salt and catalyze the reaction effectively.Ensure at least one equivalent of base is used for the guanidine salt, with a catalytic amount for the reaction if necessary.
Poor Solubility: One or more reactants may not be fully soluble in the chosen solvent.Experiment with a different solvent or a solvent mixture to improve solubility.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclocondensation Reactants1 Malononitrile + Triethoxymethane + Acetic Anhydride Heating Heat at 150°C in a sealed vessel Reactants1->Heating Concentration Concentrate under reduced pressure Heating->Concentration Intermediate 2-(Ethoxymethylene)malononitrile Concentration->Intermediate Reactants2 Guanidine HCl + Sodium Ethoxide in Ethanol Intermediate2 Add 2-(Ethoxymethylene)malononitrile Reactants2->Intermediate2 Reflux Heat under reflux Intermediate2->Reflux Workup Cool, remove solvent, add water Reflux->Workup Purification Filter and Recrystallize Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Troubleshooting Low Yield Issues Start Low Yield Observed Check_Purity Are reactants pure and dry? Start->Check_Purity Purify_Reactants Purify/dry starting materials Check_Purity->Purify_Reactants No Check_Reaction_Time_Temp Is the reaction going to completion (check with TLC)? Check_Purity->Check_Reaction_Time_Temp Yes Purify_Reactants->Check_Reaction_Time_Temp Optimize_Time_Temp Increase reaction time or temperature moderately Check_Reaction_Time_Temp->Optimize_Time_Temp No Check_Base_Solvent Is the base/solvent system optimal? Check_Reaction_Time_Temp->Check_Base_Solvent Yes Optimize_Time_Temp->Check_Base_Solvent Optimize_Base_Solvent Experiment with different bases and solvents Check_Base_Solvent->Optimize_Base_Solvent No Success Yield Improved Check_Base_Solvent->Success Yes Optimize_Base_Solvent->Success

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Purification of 2-Aminopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminopyrimidine-4-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield After Recrystallization

  • Question: I am losing a significant amount of my this compound during recrystallization. What could be the cause and how can I improve the yield?

  • Answer: Low recovery during recrystallization is a common issue that can be attributed to several factors. Here is a step-by-step troubleshooting guide:

    • Cause 1: Inappropriate Solvent Choice. The solubility of this compound in the chosen solvent may be too high at room temperature, leading to a significant amount of the compound remaining in the mother liquor.

      • Solution: Screen for an optimal solvent or solvent system. An ideal solvent should dissolve the compound completely at elevated temperatures but poorly at room temperature.[1] Good starting points for polar compounds like this compound include ethanol, isopropanol, acetonitrile, or a co-solvent system like ethanol/water.[1][2]

    • Cause 2: Using an Excessive Amount of Solvent. Adding too much solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystal formation.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution.

    • Cause 3: Premature Crystallization During Hot Filtration. If insoluble impurities are present and a hot filtration step is performed, the product may crystallize on the filter paper or in the funnel.

      • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration. Use a stemless funnel to minimize the surface area for crystallization. Perform the filtration as quickly as possible.[1]

    • Cause 4: Insufficient Cooling. The compound may not have fully crystallized out of the solution.

      • Solution: After the solution has cooled slowly to room temperature, place it in an ice bath to maximize the precipitation of the crystals.[1]

Issue 2: "Oiling Out" During Crystallization

  • Question: My this compound is separating as an oil instead of crystals when I cool the recrystallization solution. What should I do?

  • Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to a high degree of supersaturation or the presence of impurities that depress the melting point.

    • Cause 1: Solution is Too Concentrated or Cooled Too Quickly. Rapid cooling of a highly concentrated solution can lead to the separation of a supersaturated liquid phase (the oil).

      • Solution: Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent. Allow the solution to cool more slowly and without disturbance to encourage the formation of nucleation sites for crystal growth.[1]

    • Cause 2: Presence of Impurities. Impurities can lower the melting point of the compound, making it more prone to oiling out.

      • Solution: If the crude product is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.

Issue 3: Poor Separation During Column Chromatography

  • Question: I am trying to purify this compound using column chromatography, but I am getting poor separation of my target compound from impurities. How can I improve this?

  • Answer: Achieving good separation in column chromatography depends on the proper selection of the stationary and mobile phases.

    • Cause 1: Inappropriate Mobile Phase Polarity. The polarity of the eluent may be too high, causing all components to elute quickly with little separation, or too low, resulting in very slow elution of the target compound.

      • Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. A good solvent system will give your target compound an Rf value of approximately 0.3-0.5. For aminopyrimidines, solvent systems like ethyl acetate/hexanes are often a good starting point.[3]

    • Cause 2: Interactions with the Stationary Phase. The basic nature of the amino group on the pyrimidine ring can lead to tailing on silica gel due to interactions with acidic silanol groups.

      • Solution: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel and improve the peak shape.

    • Cause 3: Column Overloading. Applying too much sample to the column can lead to broad peaks and poor separation.

      • Solution: Use an appropriate amount of sample for the column size. A general rule of thumb is to use a sample-to-adsorbent ratio of 1:20 to 1:100 by weight, depending on the difficulty of the separation.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent for the recrystallization of this compound?

    • A1: Based on the polar nature of the molecule, good starting solvents to screen include ethanol, isopropanol, and acetonitrile.[2] A co-solvent system, such as ethanol-water, may also be effective.[1] The ideal choice will depend on the specific impurities present in your crude material.

  • Q2: How can I remove colored impurities from my this compound?

    • A2: If your product has a persistent color, you can try adding a small amount of activated charcoal to the hot solution during recrystallization, before the hot filtration step.[1] Use the minimum amount necessary, as activated charcoal can also adsorb some of your desired product.

  • Q3: What type of column chromatography is most suitable for purifying this compound?

    • A3: Both normal-phase and reverse-phase chromatography can be used. For normal-phase chromatography on silica gel, a mobile phase gradient of ethyl acetate in hexanes is a common starting point.[3] For reverse-phase chromatography, a C18 column with a mobile phase of acetonitrile and water, potentially with a modifier like formic acid or phosphoric acid, could be effective.[4]

  • Q4: How can I monitor the purity of my this compound?

    • A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of your compound.[5] Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks during the purification process. Melting point determination is also a useful indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Data Presentation

Table 1: Example Data for Recrystallization Solvent Screening

Solvent SystemAmount of Solvent per gram of Crude ProductYield (%)Purity (by HPLC, %)Observations
Ethanol15 mL8598.5Good crystal formation upon cooling.
Isopropanol20 mL8298.2Slower crystallization.
Acetonitrile10 mL9099.1Rapid crystallization, smaller crystals.
Ethanol/Water (9:1)12 mL8898.8Fine needles formed.

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results. Optimization is recommended for each specific case.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a potential recrystallization solvent dropwise at room temperature until the solid is just covered. If the solid is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[1]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent in portions while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.[1]

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the chromatography column and allow the adsorbent to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (if needed) dissolved_solution->hot_filtration clear_solution Clear, Hot Solution hot_filtration->clear_solution slow_cooling Slow Cooling to Room Temperature clear_solution->slow_cooling ice_bath Ice Bath slow_cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration pure_crystals Pure Crystals vacuum_filtration->pure_crystals

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Incorrect Mobile Phase Polarity start->cause1 cause2 Strong Interaction with Stationary Phase (Tailing) start->cause2 cause3 Column Overloading start->cause3 solution1 Optimize Solvent System using TLC (Rf ~0.3-0.5) cause1->solution1 solution2 Add Basic Modifier (e.g., 0.1% Triethylamine) to Mobile Phase cause2->solution2 solution3 Reduce Sample Load (e.g., 1:50 sample:adsorbent ratio) cause3->solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Common side reactions in 2-aminopyrimidine synthesis and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-aminopyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct instead of the expected 2-amino-dihydropyrimidine. What is this byproduct and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Optimize the Catalyst: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. While strong Brønsted acids like HCl are traditional, they can sometimes promote side reactions.[2] Consider using milder Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates. It is advisable to screen different catalysts and their concentrations for your specific substrates.[2]

  • Order of Addition: In some cases, adding the urea or guanidine last can help minimize its decomposition and the subsequent formation of the Hantzsch byproduct.

  • Solvent Choice: The polarity of the solvent can impact the reaction rate and selectivity. Polar solvents are generally preferred for the Biginelli reaction.[2] Experimenting with solvents like ethanol, acetonitrile, or even solvent-free conditions may improve the outcome.[2]

Q2: I am observing a low yield in my 2-aminopyrimidine synthesis from a 1,3-dicarbonyl compound and guanidine (Pinner synthesis), with a complex mixture of byproducts. What are the likely side reactions?

A2: Low yields in the Pinner synthesis can often be attributed to several side reactions:

  • Self-condensation of the 1,3-dicarbonyl compound: β-ketoesters and related compounds can undergo self-condensation, especially under basic conditions.[3]

  • Hydrolysis of Guanidine: Guanidine is susceptible to hydrolysis, particularly if the reaction is not conducted under anhydrous conditions.

  • Incomplete Cyclization: The reaction may stall after the initial condensation, leading to open-chain intermediates that do not cyclize to form the pyrimidine ring.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware to prevent the hydrolysis of guanidine and other sensitive reagents.

  • Use High-Purity Reactants: Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.

  • Catalyst Choice: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps if you are facing issues with incomplete cyclization.[1]

  • Slow Addition of Base: If using a base, add it slowly to the reaction mixture to minimize the self-condensation of the 1,3-dicarbonyl compound.

Q3: My synthesis of a 2-aminopyrimidine from a chalcone and guanidine is resulting in a significant amount of an open-chain adduct instead of the desired cyclized product. How can I promote cyclization?

A3: A common side reaction in this synthesis is the Michael addition of guanidine to the β-carbon of the chalcone without the subsequent intramolecular cyclization to form the pyrimidine ring.[4]

Troubleshooting Steps:

  • Increase Reaction Temperature and/or Time: The cyclization step often requires more energy than the initial Michael addition. Increasing the reaction temperature or extending the reaction time can help drive the reaction towards the cyclized product.

  • Choice of Base: The strength and stoichiometry of the base can be critical. A stronger base may be required to facilitate the deprotonation and subsequent nucleophilic attack needed for cyclization.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the cyclization step and often leads to higher yields of the desired 2-aminopyrimidine in shorter reaction times.[3]

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of 2-Amino-4,6-diarylpyrimidines

EntryAldehydeAcetophenoneMethodTimeYield (%)
1BenzaldehydeAcetophenoneMicrowave10 min92
2BenzaldehydeAcetophenoneConventional8 h75
34-ChlorobenzaldehydeAcetophenoneMicrowave12 min90
44-ChlorobenzaldehydeAcetophenoneConventional10 h72
54-Methoxybenzaldehyde4-MethylacetophenoneMicrowave8 min95
64-Methoxybenzaldehyde4-MethylacetophenoneConventional12 h80

Data compiled from various literature sources for representative Biginelli-type reactions.[3]

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Amino-4,6-diarylpyrimidines via Microwave-Assisted Biginelli-Type Reaction

This protocol is designed to favor the formation of the desired 2-aminopyrimidine and minimize the Hantzsch byproduct.

Materials:

  • Substituted acetophenone (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Guanidine nitrate (1.5 mmol)

  • Potassium tert-butoxide (catalytic amount, e.g., 0.2 mmol)

  • Microwave process vial

Procedure:

  • To a microwave process vial, add the acetophenone derivative (1 mmol), the aromatic aldehyde (1 mmol), and guanidine nitrate (1.5 mmol).

  • Add a catalytic amount of potassium tert-butoxide.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 120 °C) for a short duration (e.g., 10-15 minutes). Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Wash the solid residue with water and then with a suitable organic solvent (e.g., cold ethanol or ethyl acetate) to remove unreacted starting materials and soluble byproducts.

  • The solid product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: General Procedure for the Synthesis of 2-Aminopyrimidines from Chalcones and Guanidine under Basic Conditions

This protocol aims to ensure complete cyclization and minimize the formation of Michael adducts.

Materials:

  • Substituted chalcone (10 mmol)

  • Guanidine hydrochloride (12 mmol)

  • Sodium hydroxide (20 mmol)

  • Ethanol or DMF

Procedure:

  • Suspend the substituted chalcone (10 mmol) and guanidine hydrochloride (12 mmol) in a suitable solvent such as ethanol or DMF in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of sodium hydroxide (20 mmol) in the same solvent to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into crushed ice with stirring.

  • Filter the precipitated solid, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine.

Visualizations

Biginelli_vs_Hantzsch cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) Aldehyde Aldehyde Acylimine Acylimine Intermediate Aldehyde->Acylimine + Guanidine Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + β-Ketoester (1 eq) BetaKetoester1 β-Ketoester (1 eq) BetaKetoester1->Acylimine Condensation BetaKetoester2 β-Ketoester (1 eq) Enamine Enamine BetaKetoester2->Enamine + Ammonia Guanidine Guanidine Ammonia Ammonia (from Urea) BiginelliProduct 2-Aminodihydropyrimidine (Desired Product) Acylimine->BiginelliProduct Cyclization HantzschProduct Hantzsch Dihydropyridine (Side Product) Enamine->HantzschProduct Michael Addition & Cyclization Knoevenagel->HantzschProduct + Enamine

Caption: Competing pathways in the Biginelli reaction.

Troubleshooting_Low_Yield Start Low Yield of 2-Aminopyrimidine CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckByproducts Analyze for Side Products (TLC/HPLC/MS) Start->CheckByproducts CheckPurity->CheckConditions No Impure Impure Reactants CheckPurity->Impure Yes SuboptimalTemp Suboptimal Temperature/Time CheckConditions->SuboptimalTemp Possibility 1 SuboptimalCatalyst Inefficient Catalyst CheckConditions->SuboptimalCatalyst Possibility 2 SideProductIdentified Side Product Identified CheckByproducts->SideProductIdentified Yes Purify Purify/Use Fresh Reagents Impure->Purify ImprovedYield Improved Yield Purify->ImprovedYield OptimizeTemp Optimize Temperature & Time SuboptimalTemp->OptimizeTemp OptimizeTemp->ImprovedYield ScreenCatalysts Screen Different Catalysts SuboptimalCatalyst->ScreenCatalysts ScreenCatalysts->ImprovedYield ImplementPrevention Implement Specific Prevention Protocol SideProductIdentified->ImplementPrevention ImplementPrevention->ImprovedYield

Caption: Troubleshooting workflow for low yield.

Chalcone_Reaction Chalcone Chalcone MichaelAdduct Michael Adduct (Open-chain intermediate) Chalcone->MichaelAdduct + Guanidine (Michael Addition) Guanidine Guanidine DesiredProduct 2-Aminopyrimidine (Desired Product) MichaelAdduct->DesiredProduct Intramolecular Cyclization (Favored by heat/strong base) SideProduct Stable Michael Adduct (Side Product) MichaelAdduct->SideProduct Workup without cyclization

Caption: Reaction pathways in chalcone-based synthesis.

References

Technical Support Center: Regioselectivity in 2-Aminopyrimidine-4-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminopyrimidine-4-carbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the principal reactive sites of this compound and how does this influence regioselectivity?

A1: The this compound scaffold possesses several reactive sites, and understanding their relative reactivity is key to controlling reaction outcomes. The primary sites for reaction are:

  • The exocyclic amino group (-NH₂): This is a primary nucleophilic site and can react with various electrophiles such as acylating and alkylating agents.

  • The pyrimidine ring nitrogens (N1 and N3): These are also nucleophilic and can be involved in reactions like alkylation, although generally less reactive than the exocyclic amino group.

  • The pyrimidine ring carbons (C5 and C6): The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack at positions with a good leaving group. Conversely, the ring can undergo electrophilic substitution, typically at the C5 position.

  • The nitrile group (-CN): This group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.

The regioselectivity of a given reaction is a delicate balance of electronic and steric factors, as well as the reaction conditions employed.

Q2: I am attempting an electrophilic substitution on the pyrimidine ring. Where should I expect the reaction to occur?

A2: For electrophilic aromatic substitution reactions, such as halogenation, the reaction is expected to occur preferentially at the C5 position of the pyrimidine ring. The amino group at C2 is an activating group and directs electrophiles to the C5 position. For instance, bromination of 2-aminopyrimidine in the presence of a carbonate salt yields the 2-amino-5-bromopyrimidine.[1]

Q3: When reacting this compound with an alkylating agent, what are the possible products and how can I control the regioselectivity?

A3: Alkylation of this compound can result in a mixture of products due to the presence of multiple nucleophilic nitrogen atoms. The possible products are:

  • N²-alkylation: Alkylation of the exocyclic amino group.

  • N1-alkylation: Alkylation of the ring nitrogen at position 1.

  • N³-alkylation: Alkylation of the ring nitrogen at position 3.

Controlling the regioselectivity between N-alkylation sites is challenging and depends on factors like the nature of the alkylating agent, the base used, the solvent, and the reaction temperature. Generally, the exocyclic amino group is more nucleophilic and kinetically favored. To favor ring N-alkylation, one might consider protecting the exocyclic amino group first.

Q4: Can I achieve selective reaction at the C4 or C6 position of the pyrimidine ring?

A4: Direct reaction at the C4 or C6 positions of this compound with nucleophiles is not feasible as there is no leaving group at these positions. To enable nucleophilic substitution at these positions, a common strategy is to start with a pyrimidine ring that has a suitable leaving group, such as a halogen (e.g., 2-amino-4-chloro-6-methylpyrimidine). In such cases, nucleophilic aromatic substitution (SNAr) will preferentially occur at the C4 or C6 position over the C2 position. The presence of an electron-withdrawing group at C5 can further activate the C4/C6 positions towards nucleophilic attack.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Alkylation Reactions

Issue: My alkylation reaction is producing a mixture of N², N1, and N3-alkylated isomers that are difficult to separate.

Potential Cause Suggested Solution
Strongly basic conditions Using a very strong base can generate multiple anionic species, leading to a loss of selectivity. Try using a milder base such as K₂CO₃ or Et₃N.
Solvent effects The polarity of the solvent can influence the reactivity of the different nitrogen atoms. Screen different solvents (e.g., DMF, DMSO, acetonitrile, THF) to find the optimal conditions for your desired isomer.
Steric hindrance A bulky alkylating agent may favor reaction at the less sterically hindered exocyclic amino group. Conversely, for some substrates, a bulky substituent on the pyrimidine ring could direct alkylation to a specific ring nitrogen.
Thermodynamic vs. Kinetic Control The product ratio may be dependent on reaction time and temperature. N²-alkylation is often the kinetically favored product. Running the reaction at lower temperatures for shorter times might favor this isomer. Higher temperatures and longer reaction times might favor the thermodynamically more stable ring-alkylated product.
Problem 2: Low Yield in Fused Pyrimidine Synthesis

Issue: I am trying to synthesize a fused pyrimidine system (e.g., pyrazolo[1,5-a]pyrimidine) from this compound, but the yield is very low.

Potential Cause Suggested Solution
Inefficient cyclization The cyclization step may require specific conditions to proceed efficiently. Consider changing the solvent to a high-boiling point solvent like DMF, ethylene glycol, or using a catalyst (e.g., acid or base) to promote cyclization.
Decomposition of starting material Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction by TLC to find the optimal reaction time. Microwave-assisted synthesis can sometimes provide a rapid and high-yielding alternative.
Incorrect workup procedure The product may be soluble in the aqueous phase during workup, or it might be sensitive to pH changes. Adjust the pH of the aqueous layer and extract with a suitable organic solvent.
Poor reactivity of the reaction partner The other reactant in the cyclization might be insufficiently reactive. Consider using a more activated derivative.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carbonitrile

This protocol describes the synthesis of a fused pyrimidine derivative starting from a related 2-hydrazinylpyrimidine precursor, which can be conceptually adapted from this compound.

Materials:

  • 4-Amino-2-hydrazinylpyrimidine-5-carbonitrile

  • Acetylacetone

  • Ethylene glycol (EG)

Procedure:

  • A mixture of 4-amino-2-hydrazinylpyrimidine-5-carbonitrile (1 mmol) and acetylacetone (1 mmol) in ethylene glycol (5 mL) is prepared in a reaction flask.

  • The reaction mixture is heated to 120°C for 3 hours.

  • After cooling, the solution is diluted with ice-cold water (5 mL) and refrigerated overnight.

  • The resulting precipitate is collected by filtration, dried, and crystallized from ethanol to yield the pure product.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution on a Halogenated 2-Aminopyrimidine

This protocol illustrates a general method for the reaction of amines with a 2-aminopyrimidine containing a leaving group at the C4/C6 position.[2][3]

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Substituted amine

  • Triethylamine (Et₃N)

Procedure:

  • Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) are mixed in a reaction vessel.[3]

  • The reaction is conducted under solvent-free conditions by heating the mixture at 80–90 °C.[3]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, distilled water is added to the reaction mixture.

  • The resulting precipitate is collected by filtration and can be further purified by crystallization from ethanol.[3]

Data Presentation

Table 1: Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Substitution.

The following table summarizes the synthesis of various 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine, demonstrating the utility of SNAr reactions.

ProductAmine ReactantReaction Time (h)Yield (%)Melting Point (°C)
6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamineAniline583175–177
6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine4-Chloroaniline1478182–184
6-Chloro-4-(N-(2,5-dimethyl)phenyl)-2,4-pyrimidinediamine2,5-Dimethylaniline581173–175
6-Chloro-4-(N-(4-ethyl)phenyl)-2,4-pyrimidinediamine4-Ethylaniline784172–174

Data adapted from a study on the synthesis of 2-aminopyrimidine derivatives.[2][3]

Visualizations

Reaction Pathways of this compound

G Potential Reaction Pathways cluster_electrophilic Electrophilic Reactions cluster_nucleophilic Nucleophilic Reactions / Cyclizations start_E This compound N_alkylation N-Alkylation/Acylation (on -NH₂ or Ring N) start_E->N_alkylation Alkylation/Acylation C5_substitution C5-Halogenation start_E->C5_substitution Halogenation E_plus Electrophile (E⁺) E_plus->N_alkylation E_plus->C5_substitution start_N This compound fused_pyrimidine Fused Pyrimidines (e.g., Pyrazolopyrimidines) start_N->fused_pyrimidine Cyclocondensation CN_reaction Nitrile Group Reactions (Hydrolysis, Reduction) start_N->CN_reaction Reaction at Nitrile Nu_minus Nucleophile (Nu⁻) Nu_minus->fused_pyrimidine

Caption: Key reaction pathways for this compound.

Troubleshooting Workflow for Poor Regioselectivity

G Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed analyze Analyze Reaction Conditions start->analyze base Modify Base (e.g., milder base) analyze->base solvent Change Solvent (e.g., screen polarity) analyze->solvent temp_time Adjust Temperature & Time (Kinetic vs. Thermodynamic) analyze->temp_time reagent Modify Reagent (e.g., steric bulk) analyze->reagent protection Consider Protecting Group Strategy analyze->protection end Improved Regioselectivity base->end solvent->end temp_time->end reagent->end protection->end

Caption: A logical workflow for troubleshooting regioselectivity issues.

References

Troubleshooting low yields in Biginelli-type reactions for pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Biginelli-type reactions for the synthesis of dihydropyrimidinones (DHPMs).

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the most common causes?

Low yields in the Biginelli reaction are a frequent challenge and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. The reaction often requires a Brønsted or Lewis acid catalyst to proceed efficiently.[1][2] In the absence of a catalyst, product formation can be difficult, leading to poor yields.[1][2]

  • Improper Reaction Conditions: Temperature and reaction time are key parameters. Conditions that are too mild may result in incomplete conversion, while overly harsh conditions can lead to byproduct formation and degradation of the product.[1]

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and intermediates, and can influence the reaction rate and equilibrium.[1][3]

  • Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea/thiourea can inhibit the reaction or lead to the formation of unwanted side products.[1][4]

  • Side Reactions: Several competing reactions can lower the yield of the desired DHPM.[1][4]

Q2: I'm observing a significant amount of a yellow, fluorescent byproduct. What is it and how can I prevent its formation?

This is a common issue. The yellow, fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at higher temperatures.[4]

Troubleshooting Steps:

  • Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Reducing the temperature can significantly decrease DHP formation.[4]

  • Optimize Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4] Experimenting with different Lewis acids may favor the desired reaction.

  • Modify the Order of Addition: In some cases, adding the urea last can help minimize its decomposition to ammonia.[4]

Q3: My reaction mixture shows a lot of unreacted starting materials. How can I improve the conversion?

Low conversion can be due to several factors:[4]

  • Catalyst Inefficiency: Ensure your catalyst is active. Reusable catalysts may need regeneration. For Brønsted acids like HCl, verify the concentration is appropriate.[4] Consider screening different catalysts, as their effectiveness can be substrate-dependent.[1]

  • Suboptimal Reaction Time and Temperature: The reaction may simply require more time or a moderate increase in temperature to reach completion.[4] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][4]

  • Solvent Choice: The solubility of your starting materials in the chosen solvent could be a limiting factor. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[1][4]

  • Purity of Reactants: Ensure all starting materials are of high purity, as impurities can inhibit the reaction.[1][4]

Q4: The purification of my crude product is difficult due to the presence of byproducts. What are the likely culprits and how can I avoid them?

Besides the Hantzsch DHP, other common byproducts that complicate purification include:

  • N-acylurea byproducts: These can form and make purification challenging.[4]

  • Michael Adducts: The β-ketoester can undergo a Michael addition with the α,β-unsaturated carbonyl intermediate, leading to open-chain or alternative cyclic byproducts.[1]

  • Aldehyde Polymerization: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.[1] To mitigate this, consider using a milder catalyst or adding the aldehyde slowly to the reaction mixture.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in Biginelli reactions.

Biginelli_Troubleshooting start Low Yield Observed check_purity Verify Reactant Purity start->check_purity optimize_catalyst Optimize Catalyst (Type, Loading) check_purity->optimize_catalyst [Purity OK] optimize_conditions Optimize Reaction Conditions (Temperature, Time) optimize_catalyst->optimize_conditions optimize_solvent Optimize Solvent optimize_conditions->optimize_solvent analyze_byproducts Identify Byproducts (TLC, NMR, MS) optimize_solvent->analyze_byproducts hantzsch Hantzsch DHP? (Fluorescent) analyze_byproducts->hantzsch [Byproducts Present] unreacted_sm Unreacted Starting Material? analyze_byproducts->unreacted_sm [No Byproducts, Low Conversion] lower_temp Lower Temperature hantzsch->lower_temp [Yes] hantzsch->unreacted_sm [No] end Improved Yield lower_temp->end change_addition_order Change Order of Addition increase_time_temp Increase Time/Temperature unreacted_sm->increase_time_temp [Yes] check_catalyst_activity Check Catalyst Activity unreacted_sm->check_catalyst_activity other_byproducts Other Byproducts? unreacted_sm->other_byproducts [No] increase_time_temp->end check_catalyst_activity->end milder_catalyst Use Milder Catalyst other_byproducts->milder_catalyst [Aldehyde Polymerization] slow_addition Slow Aldehyde Addition other_byproducts->slow_addition milder_catalyst->end slow_addition->end Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde (R-CHO) Acyliminium N-Acyliminium Ion (Rate-limiting) Aldehyde->Acyliminium Urea Urea Urea->Acyliminium + H⁺ Ketoester β-Ketoester Open_Ureide Open-Chain Ureide Ketoester->Open_Ureide + Enol form Acyliminium->Open_Ureide DHPM Dihydropyrimidinone (DHPM) Open_Ureide->DHPM Cyclization & -H₂O

References

Technical Support Center: Efficient Synthesis of 2-Aminopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 2-aminopyrimidine-4-carbonitrile. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a comparative analysis of catalytic systems.

Troubleshooting Guides

This section addresses specific challenges that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling.- Ensure the catalyst is fresh and has been stored under the recommended conditions. - For reusable catalysts, consider a regeneration step if applicable. - If using a base catalyst like sodium ethoxide, prepare it fresh for optimal results.
Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy, or excessive heat could be causing degradation.- Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).[1] - If degradation is suspected, try running the reaction at a lower temperature for a longer duration.
Incorrect Stoichiometry: An improper molar ratio of reactants (guanidine to malononitrile derivative) can lead to incomplete conversion.- Carefully verify the molar equivalents of all starting materials. An excess of the guanidine salt is sometimes used to drive the reaction to completion.
Poor Solvent Choice: The solubility of reactants and intermediates can significantly impact the reaction rate.- While ethanol is a common solvent, consider exploring other polar solvents like isopropanol or solvent-free conditions, which have shown to improve yields in similar syntheses.[1]
Formation of Side Products Competing Reactions: Depending on the specific malononitrile derivative used, side reactions can occur. For instance, using a simple malononitrile with an aldehyde can lead to Knoevenagel condensation as a competing pathway.[2]- The use of ethoxymethylenemalononitrile as the starting material is recommended as it already contains the C1 unit, minimizing side reactions. - Control the reaction temperature, as higher temperatures can sometimes favor the formation of byproducts.
Decomposition of Reactants or Product: The starting materials or the final product might be unstable under the reaction conditions.- Monitor the reaction closely by TLC to determine the optimal reaction time and avoid prolonged heating. - Ensure a proper work-up procedure to neutralize any acidic or basic catalysts that could cause degradation during purification.
Difficult Product Purification Insoluble Impurities: Polymerization of reactants or the formation of insoluble byproducts can complicate isolation.- Try dissolving the crude product in a suitable hot solvent and filtering out any insoluble material. - Consider a solvent system with higher solubilizing power for all components during the reaction.
Co-elution with Starting Materials: Unreacted starting materials may have similar polarity to the product, making chromatographic separation challenging.- Optimize the reaction to ensure complete conversion of the limiting reagent. - Experiment with different solvent systems for column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely recognized and efficient method is the condensation reaction between a guanidine salt (such as guanidine hydrochloride or guanidine carbonate) and an activated malononitrile derivative, most commonly ethoxymethylenemalononitrile. This one-pot reaction provides a direct route to the desired product.

Q2: Which catalyst is recommended for the synthesis of this compound?

A2: The choice of catalyst is crucial for an efficient reaction. Basic catalysts are most commonly employed to facilitate the cyclization. Strong bases like sodium ethoxide in ethanol are effective. Other bases such as potassium hydroxide and potassium carbonate have also been used successfully in similar pyrimidine syntheses. The selection often depends on the desired reaction conditions (e.g., solvent, temperature) and the specific substrates.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials. The spots can be visualized under a UV lamp.

Q4: What are the typical reaction conditions for this synthesis?

A4: Reaction conditions can vary, but a common approach involves refluxing the reactants in a suitable solvent like ethanol in the presence of a base for several hours. Solvent-free conditions at elevated temperatures have also been reported for related syntheses and can lead to shorter reaction times and higher yields.[1]

Q5: Are there any specific safety precautions I should take?

A5: Yes. Guanidine salts can be corrosive and irritating. Malononitrile and its derivatives are toxic. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Catalyst Performance Data

The following table summarizes reaction conditions and yields for the synthesis of related pyrimidine-5-carbonitrile derivatives using various catalysts. This data can serve as a valuable starting point for optimizing the synthesis of this compound.

CatalystReactantsSolventTemperature (°C)Time (min)Yield (%)Reference
Bone char-nPrN-SO3H4-chlorobenzaldehyde, malononitrile, ureaSolvent-free804095[2]
Potassium CarbonateAromatic aldehydes, malononitrile, ureaEthanolReflux24 hGood[3]
Ammonium ChlorideAromatic aldehydes, malononitrile, ureaSolvent-free---[3]
Phosphorous PentoxideAromatic aldehydes, malononitrile, urea----[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Ethoxide in Ethanol

This protocol is a standard procedure for the synthesis of 2-aminopyrimidines from guanidine and a malononitrile derivative.

Materials:

  • Guanidine hydrochloride

  • Ethoxymethylenemalononitrile

  • Sodium metal

  • Absolute Ethanol

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1.0 equivalent) in small pieces to absolute ethanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 equivalent) and stir until it dissolves.

  • Addition of Malononitrile Derivative: Slowly add ethoxymethylenemalononitrile (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with dilute hydrochloric acid.

  • Isolation: The product may precipitate upon cooling and neutralization. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Visualizations

Logical Workflow for Catalyst Selection and Optimization

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for the synthesis of this compound.

catalyst_selection_workflow start Start: Define Synthesis Goal (High Yield, Purity) lit_review Literature Review: Identify Potential Catalysts (Bases, Lewis Acids, etc.) start->lit_review catalyst_screening Initial Catalyst Screening: Small-scale reactions with different catalyst types lit_review->catalyst_screening analyze_results Analyze Results: (TLC, LC-MS) Identify promising catalysts catalyst_screening->analyze_results optimization Reaction Condition Optimization: (Temperature, Solvent, Time, Catalyst Loading) analyze_results->optimization troubleshooting Troubleshooting: (Low Yield, Side Products) analyze_results->troubleshooting No promising catalyst scale_up Scale-up Synthesis optimization->scale_up Optimized Conditions optimization->troubleshooting Optimization fails final_product Final Product: This compound scale_up->final_product troubleshooting->catalyst_screening Re-screen

Caption: A decision-making workflow for catalyst selection and reaction optimization.

Proposed Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the base-catalyzed synthesis of this compound from guanidine and ethoxymethylenemalononitrile.

reaction_mechanism cluster_reactants Reactants guanidine Guanidine intermediate1 Michael Addition: Nucleophilic attack of guanidine guanidine->intermediate1 ethoxymethylene Ethoxymethylenemalononitrile ethoxymethylene->intermediate1 intermediate2 Intermediate Adduct intermediate1->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization elimination Elimination of Ethanol cyclization->elimination product This compound elimination->product

Caption: Proposed mechanism for the formation of this compound.

References

Overcoming solubility issues of 2-aminopyrimidine-4-carbonitrile in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 2-aminopyrimidine-4-carbonitrile in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a solid compound that is generally insoluble in water.[1] It is, however, soluble in some organic solvents, with Dimethyl sulfoxide (DMSO) being a commonly used solvent for creating stock solutions for biological assays.[1] Like many organic compounds, its solubility can be influenced by factors such as pH and temperature.[2]

Q2: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why does this happen?

This is a common phenomenon known as a "solvent shift" or an issue of kinetic solubility.[3][4] The compound is highly soluble in 100% DMSO, but when a small volume of this stock is introduced into a large volume of aqueous buffer, the solvent polarity changes dramatically.[4] The compound's solubility limit is much lower in the resulting aqueous environment, causing it to rapidly precipitate out of the solution.[4]

Q3: What is the maximum recommended final concentration of DMSO in an assay?

To avoid solubility issues and potential off-target effects on the biological system (e.g., enzymes, cells), the final concentration of DMSO in an assay should be kept as low as possible.[4] A widely accepted industry standard is a final DMSO concentration between 0.5% and 1%.[4] For particularly sensitive cell-based assays, a concentration of less than 0.1% may be necessary.[3] It is critical that the final DMSO concentration remains consistent across all experimental and control wells.[4]

Q4: How can the composition of my assay buffer affect the solubility of this compound?

Buffer composition, especially pH, can significantly impact compound solubility.[4] The presence of two amino groups on the pyrimidine ring suggests that the solubility of this compound is likely to be pH-dependent.[5] As a basic compound, its solubility is expected to increase in more acidic conditions (lower pH) due to the formation of more soluble protonated forms or salts.[5] It is advisable to experimentally determine the pH-solubility profile to find the optimal pH for your assay, ensuring it is also compatible with your biological system.[5]

Q5: What are the primary strategies to improve the solubility of this compound in my assay?

Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:

  • Co-solvents: Using a water-miscible organic solvent like DMSO at the highest tolerable concentration for the assay.[6][7]

  • pH Adjustment: Modifying the buffer pH to a range where the compound is more soluble, typically acidic pH for a basic compound like this one.[5][6]

  • Use of Excipients: Incorporating solubilizing agents such as cyclodextrins or non-ionic surfactants (e.g., Tween-20, Triton X-100) can help keep the compound in solution.[3][8]

  • Particle Size Reduction: For suspension formulations, reducing the particle size through techniques like micronization or sonication can increase the dissolution rate.[6][9]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.

Immediate precipitation upon adding the DMSO stock to your assay buffer is a classic sign that the compound's concentration exceeds its kinetic solubility limit in the final aqueous environment.

G Start Precipitation observed immediately upon dilution Check_Conc Is the final compound concentration too high? Start->Check_Conc Check_DMSO Is the final DMSO concentration too low? Check_Conc->Check_DMSO No Solution_Conc Lower final compound concentration Check_Conc->Solution_Conc Yes Check_Mixing Was the mixing technique adequate? Check_DMSO->Check_Mixing No Solution_DMSO Optimize final DMSO concentration (e.g., increase to 0.5-1%) Check_DMSO->Solution_DMSO Yes Solution_Mixing Improve mixing (e.g., vortexing, rapid pipetting) Check_Mixing->Solution_Mixing Yes Alternative_Methods Consider alternative solubilization methods (pH, surfactants, cyclodextrins) Check_Mixing->Alternative_Methods No End Precipitation Resolved Solution_Conc->End Solution_DMSO->End Solution_Mixing->End Alternative_Methods->End

Caption: Troubleshooting workflow for immediate compound precipitation.

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution Rationale
High Supersaturation Decrease the final concentration of the compound in the assay.The simplest solution is often to work at a concentration below the compound's aqueous solubility limit.[3]
Rapid Solvent Shift Perform a serial dilution. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution.A gradual change in solvent polarity can prevent the compound from crashing out of solution.[3]
Low Kinetic Solubility Increase the mixing energy upon dilution (e.g., vortexing or rapid pipetting immediately after addition).Vigorous mixing can help to keep the compound in a transiently soluble state for a longer period.[3]
Inadequate Co-solvent Determine the maximum tolerable DMSO concentration for your assay and use it.A higher percentage of co-solvent helps maintain the compound's solubility in the final solution.[5]
Issue 2: Compound precipitates over the course of the assay.

Precipitation that occurs over time suggests that while the compound may be kinetically soluble initially, its concentration is above its thermodynamic solubility limit, or it is unstable under the assay conditions.

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution Rationale
Thermodynamic Insolubility Lower the final compound concentration to below its thermodynamic solubility limit.The compound is in a supersaturated state and will eventually equilibrate by precipitating. Reducing the concentration is the most direct solution.[3]
Temperature Fluctuations Ensure all assay components and the environment (e.g., incubator, plate reader) are maintained at a constant, controlled temperature.The solubility of many compounds is temperature-dependent. Fluctuations can cause a previously dissolved compound to precipitate.[2][3]
Compound Instability Assess the compound's stability in the assay buffer over the time course of the experiment. If unstable, consider a shorter incubation time.The compound may be degrading into less soluble byproducts. Preparing fresh solutions immediately before use is also recommended.[3][10]
pH Shift During Assay Ensure the buffer has sufficient capacity to maintain a stable pH throughout the experiment, especially in cell-based assays where cellular metabolism can alter local pH.Changes in pH during the assay can alter the ionization state of the compound, reducing its solubility.[4]

Data Presentation

Solubility of Pyrimidine Derivatives in Common Solvents

While specific quantitative solubility data for this compound is not widely published, the following table provides general solubility trends for related pyrimidine derivatives, which can serve as a useful guide for initial solvent screening.[5] It is crucial to experimentally determine the solubility of this compound in your specific system.

Solvent Solvent Class General Solubility Trend for Pyrimidine Derivatives
N,N-Dimethylformamide (DMF)Polar AproticHigh
Dimethyl sulfoxide (DMSO)Polar AproticHigh
MethanolPolar ProticModerate to High
EthanolPolar ProticModerate
ChloroformNonpolarLow to Moderate
Ethyl AcetateModerately PolarLow to Moderate
WaterPolar ProticVery Low / Insoluble

Data adapted from general trends for pyrimidine derivatives.[5][11] The actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[5]

  • Analytical balance

  • Appropriate microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of 100% DMSO to achieve the target high concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the mixture vigorously until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.

  • If dissolution is difficult, gentle warming (e.g., to 37°C) or brief sonication can be applied.[5] Be cautious, as excessive heat can degrade the compound.[5]

  • Store the stock solution appropriately. For long-term storage, aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.[10]

Protocol 2: Determining Maximum Tolerated Co-solvent Concentration

This protocol helps determine the highest concentration of an organic co-solvent (e.g., DMSO) that can be used in your assay without significantly affecting the biological system's activity.

G Start Prepare Reagents: Enzyme/Cells, Buffer, Substrate, 100% Co-solvent Setup Set up reactions with increasing co-solvent concentrations (e.g., 0%, 0.1%, 0.25%, 0.5%, 1%, 2%) Start->Setup Controls Include controls: - No co-solvent (positive control) - No enzyme/cells (background) Setup->Controls Initiate Initiate reaction (add substrate/compound) Controls->Initiate Measure Measure activity according to assay protocol Initiate->Measure Analyze Plot % Activity vs. [Co-solvent] Measure->Analyze Determine Determine highest concentration that maintains >90% activity Analyze->Determine End Max Tolerated Co-solvent Concentration Identified Determine->End

References

Stability testing of 2-aminopyrimidine-4-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 2-Aminopyrimidine-4-carbonitrile

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of this compound under various experimental conditions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1] For short-term use, storage at room temperature in a desiccator is acceptable. The compound should be kept away from heat sources and oxidizing agents.[2]

Q2: What are the known physical and chemical properties of this compound?

  • Appearance: Solid[2]

  • Molecular Formula: C₅H₄N₄

  • Molar Mass: 120.11 g/mol [2]

  • Melting Point: Approximately 195-222°C[2][3]

  • Solubility: Insoluble in water, but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2]

Q3: What are the potential degradation pathways for this compound?

Based on its chemical structure, which includes a nitrile group and an aminopyrimidine ring, the following degradation pathways are plausible:

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an amide intermediate to form a carboxylic acid.

  • Oxidation: The aminopyrimidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products, especially in the presence of oxidizing agents.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light may induce photolytic degradation, possibly through radical-mediated mechanisms.

Q4: How can I monitor the stability of this compound in my samples?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the intact this compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks observed in the chromatogram. Contamination of the sample or degradation of the compound.1. Verify the purity of the starting material.2. Confirm the identity of the unexpected peaks by performing a forced degradation study (see protocols below) to see if they match known degradants.3. Ensure all solvents and reagents are of high purity.
Decrease in the purity of the compound over time. Inadequate storage conditions leading to degradation.1. Re-evaluate your storage conditions. Ensure the container is airtight and protected from light.2. For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) and at a lower temperature (-20°C).
Inconsistent results in stability studies. Variability in experimental conditions or issues with the analytical method.1. Ensure that all experimental parameters (temperature, pH, light exposure) are tightly controlled.2. Validate the analytical method for specificity, linearity, accuracy, and precision.3. Use a freshly prepared standard for each analysis.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish a stability-indicating analytical method. The following are detailed protocols for investigating the stability of this compound under various stress conditions.

Hydrolytic Degradation
  • Acidic Conditions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

    • Analyze the samples by a validated HPLC method.

  • Basic Conditions:

    • Follow the same procedure as for acidic conditions, but use 0.1 M sodium hydroxide instead of hydrochloric acid.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Conditions:

    • Follow the same procedure, but use purified water instead of acid or base.

Oxidative Degradation
  • Prepare a 1 mg/mL stock solution of this compound.

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Keep the mixture at room temperature and protect it from light.

  • Withdraw and analyze aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

Thermal Degradation
  • Place a solid sample of this compound in a thermostatically controlled oven at a high temperature (e.g., 80°C).

  • Withdraw samples at various time points (e.g., 1, 3, 7, and 14 days).

  • Prepare solutions of the withdrawn samples at a known concentration for analysis.

Photostability Testing
  • Place both a solid sample and a solution (in a suitable solvent) of this compound in a photostability chamber.

  • Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the exposed and control samples at the end of the exposure period.

Data Presentation

The results of the stability studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Time (hours) Assay of this compound (%) Major Degradation Product(s) (% Peak Area)
0.1 M HCl (60°C) 0100.0-
2485.2RRT 0.8 (12.5%)
0.1 M NaOH (RT) 0100.0-
2478.9RRT 0.7 (18.3%)
3% H₂O₂ (RT) 0100.0-
2492.1RRT 1.2 (5.8%)
Thermal (80°C, solid) 0100.0-
16898.5-
Photostability (ICH Q1B) -95.3RRT 1.4 (3.1%)

Note: The data presented in this table is hypothetical and for illustrative purposes only. RRT = Relative Retention Time.

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and a postulated degradation pathway for this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome start This compound Sample stock Prepare Stock Solution (1 mg/mL) start->stock thermal Thermal (Solid State) start->thermal photo Photolytic (ICH Q1B) start->photo hydrolysis Hydrolytic (Acid, Base, Neutral) stock->hydrolysis oxidation Oxidative (H2O2) stock->oxidation stock->photo sampling Withdraw Samples at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data report Stability Profile & Degradation Pathway data->report

Caption: Experimental workflow for stability testing.

Degradation_Pathway cluster_main Postulated Degradation cluster_products Degradation Products parent This compound amide 2-Aminopyrimidine-4-carboxamide parent->amide Hydrolysis (mild) acid 2-Aminopyrimidine-4-carboxylic acid parent->acid Hydrolysis (direct) n_oxide This compound N-oxide parent->n_oxide Oxidation amide->acid Hydrolysis (strong)

References

Technical Support Center: Synthesis of 2-Aminopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-aminopyrimidine-4-carbonitrile. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially adaptable method for synthesizing this compound is the condensation reaction between a guanidine salt (such as guanidine hydrochloride or guanidine carbonate) and a malononitrile derivative. A common starting material is ethoxymethylenemalononitrile or a similar activated form of malononitrile.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Key challenges during the scale-up of this synthesis include:

  • Exothermic Reaction Control: The condensation reaction is often exothermic, necessitating careful temperature management to prevent runaway reactions and the formation of byproducts.

  • Mixing and Mass Transfer: Ensuring efficient mixing of reagents in large reactors is crucial for maintaining reaction homogeneity and achieving consistent yields.

  • Product Isolation and Purification: Isolating the product with high purity on a large scale can be challenging due to the potential for co-precipitation of impurities. Crystallization processes require careful optimization.

  • Byproduct Formation: Undesired side reactions can lead to the formation of impurities that are difficult to separate from the final product.

Q3: What are the typical impurities encountered in this synthesis?

Common impurities can include unreacted starting materials, oligomeric byproducts from the self-condensation of malononitrile derivatives, and isomers or related pyrimidine structures formed through alternative cyclization pathways.

Q4: What safety precautions are critical during the scale-up of this synthesis?

Key safety considerations include:

  • Thermal Hazard Assessment: Understanding the reaction's thermal profile is essential to prevent runaway reactions.

  • Reagent Handling: Guanidine salts and malononitrile derivatives can be hazardous and require appropriate personal protective equipment (PPE) and handling procedures.

  • Solvent Safety: The choice of solvent should consider flammability, toxicity, and environmental impact, especially at an industrial scale.

  • Pressure Management: In a closed reactor, the reaction may generate off-gases, requiring proper venting and pressure control.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Consider extending the reaction time or cautiously increasing the temperature.
Poor mixing in the reactor leading to localized concentration gradients.Ensure the stirring speed is adequate for the reactor volume. For very large reactors, consider the use of baffles to improve mixing efficiency.
Suboptimal stoichiometry of reagents.Carefully control the molar ratios of the reactants. An excess of one reagent may be necessary to drive the reaction to completion, but this should be optimized.
High Impurity Levels Formation of byproducts due to high reaction temperature.Optimize the reaction temperature to minimize side reactions. A lower temperature with a longer reaction time may be beneficial.
Presence of impurities in the starting materials.Ensure the purity of guanidine and the malononitrile derivative meets the required specifications before use.
Inefficient purification process.Develop a robust crystallization procedure. This may involve screening different solvent systems, optimizing the cooling profile, and considering the use of anti-solvents.
Poor Product Quality (e.g., color, crystal form) Residual impurities or solvents.Improve the final product washing and drying steps. Consider recrystallization from a different solvent system.
Uncontrolled crystallization process.Implement controlled cooling and seeding strategies to obtain a consistent crystal form and size.
Reaction Stalls or is Sluggish Inactive catalyst or base.If a catalyst or base is used, ensure it is fresh and active. For solid bases, consider the particle size and surface area.
Poor solubility of reactants in the chosen solvent.Screen for alternative solvents that provide better solubility for all reactants at the desired reaction temperature.

Data Presentation

The following tables present illustrative data for the scale-up of this compound synthesis. Note: This data is for comparative purposes and may not represent actual experimental results.

Table 1: Effect of Scale on Reaction Yield and Purity

Scale (Liters) Reaction Time (hours) Yield (%) Purity (HPLC Area %)
1 (Lab Scale)48599.2
10 (Pilot Scale)68298.5
100 (Production Scale)87897.8

Table 2: Comparison of Different Bases in the Synthesis

Base Reaction Temperature (°C) Reaction Time (hours) Yield (%) Purity (HPLC Area %)
Sodium Ethoxide6058899.0
Potassium Carbonate8087597.5
Triethylamine80127096.8

Experimental Protocols

Laboratory-Scale Synthesis (1-Liter Reactor)
  • Reactor Setup: Equip a 1-liter, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with 500 mL of ethanol.

  • Add guanidine hydrochloride (1.0 mole) to the ethanol and stir until dissolved.

  • Slowly add a solution of sodium ethoxide in ethanol (1.0 mole) to the guanidine solution over 30 minutes, maintaining the temperature below 30°C.

  • In a separate vessel, dissolve ethoxymethylenemalononitrile (1.0 mole) in 100 mL of ethanol.

  • Reaction: Add the ethoxymethylenemalononitrile solution dropwise to the guanidine solution over 1 hour. An exotherm may be observed. Maintain the reaction temperature between 50-60°C.

  • After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction completion by HPLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature.

  • Filter the precipitated product and wash the cake with cold ethanol (2 x 50 mL).

  • Dry the solid product under vacuum at 50°C to a constant weight.

Pilot-Scale Synthesis (100-Liter Reactor)
  • Reactor Preparation: Ensure the 100-liter glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with 50 liters of ethanol.

  • Charge guanidine hydrochloride (10.0 kg, 104.6 mol) to the reactor and start agitation.

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (2.4 kg, 104.4 mol) to 20 liters of ethanol in a separate suitable vessel under a nitrogen atmosphere. Control the temperature during this addition.

  • Transfer the sodium ethoxide solution to the reactor over a period of 1-2 hours, ensuring the temperature does not exceed 30°C.

  • Reaction: Prepare a solution of ethoxymethylenemalononitrile (12.8 kg, 104.8 mol) in 10 liters of ethanol.

  • Add the ethoxymethylenemalononitrile solution to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature between 50-60°C.

  • Once the addition is complete, heat the reactor contents to reflux (approximately 78°C) and hold for 8 hours. Monitor the reaction progress by taking samples for HPLC analysis.

  • Work-up and Isolation: Cool the reactor contents to 20-25°C over 2-3 hours.

  • Filter the product slurry using a centrifuge or filter press.

  • Wash the product cake with cold ethanol (2 x 10 liters).

  • Dry the product in a vacuum dryer at 50-60°C until the loss on drying (LOD) is below the specified limit.

Mandatory Visualizations

Synthesis_Pathway Guanidine Guanidine Intermediate Reaction Intermediate Guanidine->Intermediate Condensation EMM Ethoxymethylenemalononitrile EMM->Intermediate Product This compound Intermediate->Product Cyclization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Check_Reaction Check Reaction Parameters (Temp, Time, Stoichiometry) Start->Check_Reaction Check_Mixing Evaluate Mixing Efficiency Check_Reaction->Check_Mixing Parameters OK Solution Problem Resolved Check_Reaction->Solution Adjusted & Fixed Check_Purity Analyze Starting Material Purity Check_Mixing->Check_Purity Mixing Adequate Check_Mixing->Solution Improved & Fixed Optimize_Purification Optimize Purification (Crystallization, Washing) Check_Purity->Optimize_Purification Purity OK Check_Purity->Solution Impurity Removed Optimize_Purification->Solution

Caption: Troubleshooting workflow for synthesis issues.

Safety_Precautions cluster_PreReaction Pre-Reaction cluster_DuringReaction During Reaction cluster_PostReaction Post-Reaction Reagent_Handling Reagent Handling Guanidine: Corrosive Malononitrile derivative: Toxic Thermal_Management Thermal Management Monitor Exotherm Ensure Adequate Cooling Reagent_Handling->Thermal_Management PPE Personal Protective Equipment Goggles, Gloves, Lab Coat PPE->Thermal_Management Waste_Disposal Waste Disposal Neutralize acidic/basic streams Dispose of organic waste properly Thermal_Management->Waste_Disposal Pressure_Control Pressure Control Inert Atmosphere Proper Venting Pressure_Control->Waste_Disposal Product_Handling Product Handling Avoid dust inhalation Waste_Disposal->Product_Handling

Caption: Logical relationships of safety precautions.

Validation & Comparative

A Comparative Analysis of Pyrimidine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of pyrimidine scaffolds is a critical endeavor. Pyrimidine derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of prominent methods for pyrimidine synthesis, supported by experimental data, to inform the selection of the most suitable method for various research and development objectives.

This comprehensive guide delves into a comparative analysis of key pyrimidine synthesis methodologies, including the biological routes of de novo and salvage pathways, the classic Biginelli reaction and its modern variations, multicomponent reactions, and green chemistry approaches. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Data Presentation: A Quantitative Comparison of Pyrimidine Synthesis Methods

The efficiency of pyrimidine synthesis can be evaluated through several key metrics, primarily reaction yield, time, and the conditions required. The following tables summarize quantitative data from various published protocols, offering a clear comparison of different synthetic approaches.

MethodKey ReactantsCatalyst/ReagentSolventTimeYield (%)
Biginelli Reaction
Conventional HeatingAldehyde, β-Ketoester, Urea/ThioureaAcid (e.g., HCl)Ethanol3 - 24 hours20 - 70
Microwave-AssistedAldehyde, β-Dicarbonyl compound, Guanidine HCl-Ethanol10 minutes36 - 91[1]
Solvent-Free (Grinding)Aldehyde, β-Ketoester, Urea/ThioureaCuCl₂·2H₂O / HClNoneA few minutes>90
Multicomponent Synthesis
Iridium-CatalyzedAmidines, AlcoholsPN₅P-Ir-pincer complexToluene20 hoursup to 93[2]
Microwave-AssistedAromatic aldehydes, Ethyl cyanoacetate, Benzamidine HClK₂CO₃Water20 minutes36 - 56[3]
Green Synthesis
Chalcones & Urea (MW)Substituted Chalcones, UreaEthanolic KOHEthanol5 - 8 minutes79 - 85
Enzymatic Synthesis
De Novo Pathway (in vitro)Glucose, Aspartate, NH₄⁺, HCO₃⁻Recombinant enzymesAqueous Buffer~20 hoursup to 45

Biological Synthesis Pathways: De Novo and Salvage

Living organisms utilize two primary pathways for the synthesis of pyrimidine nucleotides: the de novo pathway and the salvage pathway. While not conventional synthetic chemistry methods, understanding these highly efficient and specific enzymatic routes can provide valuable insights for biocatalysis and metabolic engineering.

The de novo synthesis pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine. This energy-intensive process is crucial for rapidly proliferating cells.

The salvage pathway is a more energy-efficient route that recycles pre-existing pyrimidine bases and nucleosides from the degradation of DNA and RNA. This pathway is particularly active in cells with lower proliferative rates.

Named Reactions for Pyrimidine Synthesis

The Biginelli Reaction

First reported in 1893, the Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones. While the classical method often suffers from long reaction times and moderate yields, numerous modern variations have significantly improved its efficiency.

The Pinner Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. This method is versatile for producing a variety of substituted pyrimidines.

The Ortoleva-King Reaction

The Ortoleva-King reaction is a well-established method for the synthesis of N-heterocycles, particularly imidazo[1,2-a]pyridines. While its direct application for the synthesis of the pyrimidine core from typical precursors is not well-documented in the reviewed literature, its mechanism, involving the reaction of an active methylene compound with a heterocyclic amine in the presence of iodine, suggests potential for adaptation. Further research would be required to explore its utility in pyrimidine synthesis, possibly through the use of amidines as the N-C-N source.

Modern Synthetic Approaches

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds.

Green Chemistry Approaches

In recent years, there has been a significant shift towards more environmentally benign synthetic methods. For pyrimidine synthesis, this includes the use of microwave irradiation, ultrasound, solvent-free reaction conditions (such as grinding), and the use of eco-friendly catalysts. These methods often lead to dramatically reduced reaction times, higher yields, and a smaller environmental footprint.

Experimental Protocols

Classical Biginelli Reaction (Conventional Heating)
  • Reactants: Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea (1.5 mmol), and a catalytic amount of HCl.

  • Solvent: Ethanol (10 mL).

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea, and catalyst is placed in a round-bottom flask.

    • Ethanol is added as the solvent.

    • The mixture is refluxed for 3-4 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and may require further purification by recrystallization.

Microwave-Assisted Biginelli Reaction
  • Reactants: Assigned aryl aldehyde (10 mmol), assigned β-dicarbonyl compound (10 mmol), Urea (600 mg), and Ytterbium triflate (624 mg).[4]

  • Solvent: 95% Ethanol (1.0 mL) and Glacial acetic acid (3.0 mL).[4]

  • Procedure:

    • To a microwave tube equipped with a stir bar, add urea and Yb(OTf)₃.[4]

    • Add 95% ethanol, the assigned aryl aldehyde, and glacial acetic acid.[4]

    • Finally, add the assigned β-dicarbonyl compound and cap the tube tightly.[4]

    • Microwave the reaction for 10 minutes at 120 °C.[4]

    • Cool the product mixture to room temperature and then place it in an ice bath to precipitate the product.[4]

    • Filter the solid using a Hirsch funnel and wash with ice-cold 95% ethanol.[4]

    • Recrystallize the crude product from a minimal amount of warm ethanol.[4]

Solvent-Free Pyrimidine Synthesis (Grindstone Method)
  • Reactants: Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea or Thiourea (1.5 mmol), CuCl₂·2H₂O (0.25 mmol), and a few drops of concentrated HCl.[5]

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is ground in a mortar with a pestle at room temperature for a few minutes.[5]

    • The progress of the reaction is monitored by TLC.[5]

    • After completion, the reaction mixture is washed with water, and the solid product is collected by filtration.[5]

Mandatory Visualizations

DeNovo_Pyrimidine_Synthesis cluster_cytosol Cytosol Bicarbonate Bicarbonate Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate Glutamine Glutamine Glutamine->Carbamoyl_Phosphate Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate_mito Orotate Dihydroorotate->Orotate_mito To Mitochondrion UMP UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Orotate_cyto Orotate Orotate_mito->Orotate_cyto To Cytosol Orotate_cyto->UMP

Caption: De Novo Pyrimidine Biosynthesis Pathway.

Biginelli_Reaction_Workflow Start Start: Combine Reactants (Aldehyde, β-Ketoester, Urea) Add_Catalyst Add Acid Catalyst (e.g., HCl) Start->Add_Catalyst Heating Apply Energy (Conventional Heating or Microwave) Add_Catalyst->Heating Reaction Cyclocondensation Reaction Heating->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Reaction Work-up (Cooling, Precipitation) Monitoring->Workup Reaction Complete Isolation Isolate Product (Filtration) Workup->Isolation Purification Purify Product (Recrystallization) Isolation->Purification Final_Product Final Product: Dihydropyrimidinone Purification->Final_Product

Caption: Experimental Workflow for the Biginelli Reaction.

Salvage_Pathway cluster_main Pyrimidine Salvage Pathway DNA_RNA DNA/RNA Degradation Free_Bases Free Pyrimidine Bases (Uracil, Thymine, Cytosine) DNA_RNA->Free_Bases Nucleosides Nucleosides (Uridine, Thymidine) Free_Bases->Nucleosides + Ribose-1-P Nucleotides Nucleoside Monophosphates (UMP, TMP) Nucleosides->Nucleotides + ATP (Kinases) NTPs Nucleoside Triphosphates (UTP, TTP) Nucleotides->NTPs + ATP New_DNA_RNA New DNA/RNA Synthesis NTPs->New_DNA_RNA

Caption: Pyrimidine Salvage Pathway.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Aminopyrimidine-4-Carbonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel this compound derivatives, with a specific focus on their anticancer properties. The information presented herein is compiled from recent studies and aims to facilitate the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Anticancer Activity

Recent research has highlighted the potential of this compound derivatives as inhibitors of key signaling pathways implicated in cancer progression, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The following tables summarize the in vitro cytotoxic activity of various derivatives against different cancer cell lines, providing a quantitative comparison of their potency.

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
Series 1
1aH4-ChlorophenylHCT116 (Colon)89.24 ± 1.36[1]
1bH4-BromophenylpiperazineHCT116 (Colon)>100[1]
1cH4-MethylpiperazineHCT116 (Colon)209.17 ± 1.23[1]
1dH4-ChlorophenylMCF-7 (Breast)89.37 ± 1.17[1]
1eH4-MethylpiperazineMCF-7 (Breast)221.91 ± 1.37[1]
Series 2
2aMorpholine4-(trifluoromethyl)phenylA549 (Lung)5.85[2]
2bMorpholine4-ChlorophenylA549 (Lung)10.21[2]
2cMorpholine4-MethoxyphenylA549 (Lung)15.74[2]
2dPiperidine4-(trifluoromethyl)phenylHepG2 (Liver)3.56[2]
2ePiperidine4-ChlorophenylHepG2 (Liver)8.91[2]
Series 3
3aHN-benzylGlioblastoma4 - 8[3]
3bHN-methylGlioblastoma>10[3]

Key SAR Insights:

  • Substitution at the 2-amino group: Modification of the 2-amino group with different amines has a significant impact on anticancer activity. For instance, the introduction of a benzyl group at this position (compound 3a) led to a substantial increase in potency against glioblastoma cell lines compared to smaller alkyl substituents.[3]

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring plays a crucial role in determining the cytotoxic effects. In one study, a 4-chlorophenyl group (compounds 1a and 1d) demonstrated the highest activity against both colon and breast cancer cell lines.[1] In another series, a trifluoromethylphenyl group (compounds 2a and 2d) was associated with potent activity against lung and liver cancer cells.[2]

  • Impact of Heterocyclic Rings: The incorporation of heterocyclic rings, such as morpholine and piperidine, at the 2-position also influences the anticancer profile. For example, piperidine-containing derivatives (e.g., 2d) showed potent activity against hepatocellular carcinoma.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.[4][5][6]

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4][5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compounds. A vehicle control (DMSO) should be included.[5]

  • Incubation: Incubate the plates for 48-72 hours under the same conditions as cell seeding.[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4][5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay (VEGFR-2)

This assay is used to determine the inhibitory activity of the compounds against specific kinases.[7]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Test compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Initiation of Reaction: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Signal Generation: Add the Kinase-Glo® reagent to stop the enzymatic reaction and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for the evaluation of these compounds.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos recruits PI3K PI3K Dimerization->PI3K activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivatives Inhibitor->EGFR inhibits

Caption: Simplified EGFR signaling pathway targeted by this compound derivatives.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg activates PI3K PI3K Dimerization->PI3K activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival Akt->Angiogenesis NO NO eNOS->NO produces NO->Angiogenesis Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Raf_MEK_ERK->Angiogenesis Inhibitor This compound Derivatives Inhibitor->VEGFR inhibits Experimental_Workflow start Start: Design & Synthesize This compound Derivatives invitro In Vitro Screening: Cytotoxicity Assays (e.g., MTT) against Cancer Cell Lines start->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar mechanistic Mechanistic Studies: Kinase Inhibition Assays (e.g., EGFR, VEGFR) invitro->mechanistic lead_opt Lead Optimization based on SAR and Mechanistic Data sar->lead_opt mechanistic->lead_opt invivo In Vivo Efficacy Studies (e.g., Xenograft Models) lead_opt->invivo end End: Identification of Preclinical Candidate invivo->end

References

A Comparative Guide to Kinase Inhibitor Scaffolds: 2-Aminopyrimidine vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is dominated by a select group of heterocyclic scaffolds that serve as the foundational architecture for a multitude of approved and investigational drugs. Among these, the 2-aminopyrimidine core has emerged as a "privileged" scaffold, prized for its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region. This guide provides an objective, data-driven comparison of the 2-aminopyrimidine scaffold against other prominent kinase inhibitor scaffolds, including quinazoline and pyrazolo[3,4-d]pyrimidine.

At a Glance: Scaffold Performance Comparison

The following tables summarize the inhibitory potency of representative kinase inhibitors from different scaffold classes against various key kinases implicated in oncology and other diseases.

Table 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors
ScaffoldCompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM)Reference(s)
2-Aminopyrimidine OsimertinibEGFR (T790M mutant)~1~15 (H1975 cells)
EGFR (L858R mutant)~1-
EGFR (wild-type)~15-
QuinazolineErlotinibEGFR (T790M mutant)~200>5000 (H1975 cells)
EGFR (L858R mutant)~2-
EGFR (wild-type)~2~5 (PC-9 cells)
Table 2: Aurora and Polo-Like Kinase Inhibitors
ScaffoldCompoundTargetBiochemical IC50 (nM)Reference(s)
2-Aminopyrimidine Alisertib (MLN8237)Aurora A1.2
Barasertib (AZD1152)Aurora B0.37
PF-03814735Aurora A0.8
BI 2536PLK10.83
BI 6727 (Volasertib)PLK10.87
Table 3: Janus Kinase (JAK) and FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors
ScaffoldCompoundTargetBiochemical IC50 (nM)Reference(s)
2-Aminopyrimidine Compound 14lJAK21.8
FLT30.68
Compound 11rJAK22.01
FLT30.51
JAK3104.40
Pyrazolo[3,4-d]pyrimidineRuxolitinibJAK13.3
JAK22.8

In Focus: Key Signaling Pathways

Understanding the cellular context in which these inhibitors function is paramount. The following diagrams illustrate two critical signaling pathways frequently targeted by the discussed kinase inhibitor scaffolds.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 2-Aminopyrimidine or Quinazoline Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and points of inhibition.

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Activates Centrosome_Mat Centrosome Maturation & Separation Aurora_A->Centrosome_Mat Mitotic_Entry Mitotic Entry Centrosome_Mat->Mitotic_Entry Spindle_Assembly Spindle Assembly Mitotic_Entry->Spindle_Assembly M_Phase M Phase (Mitosis) Spindle_Assembly->M_Phase Aurora_B Aurora B (CPC) M_Phase->Aurora_B Activates Chromosome_Seg Chromosome Segregation Aurora_B->Chromosome_Seg Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Caption: Role of Aurora kinases in cell cycle progression.

Experimental Methodologies

The quantitative data presented in this guide is typically generated using robust in vitro biochemical assays. Below is a representative protocol for a kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer, for example, 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
  • Enzyme Dilution: Dilute the recombinant kinase to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
  • Substrate Solution: Prepare the specific peptide or protein substrate in kinase buffer.
  • ATP Solution: Prepare a stock solution of ATP. A portion of this will be spiked with [γ-³²P]ATP to the desired specific activity. The final ATP concentration in the assay should be close to the Kₘ for the specific kinase to ensure competitive inhibition is accurately measured.
  • Test Compound Dilution: Prepare a serial dilution of the inhibitor (e.g., 2-aminopyrimidine derivative) in DMSO. Further dilute in kinase buffer to the desired final concentrations.

2. Assay Procedure:

  • Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
  • Add the diluted enzyme (e.g., 10 µL) to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP and substrate mixture (e.g., 10 µL) to each well.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear phase.
  • Stop the reaction by adding a solution such as phosphoric acid.

3. Detection and Data Analysis:

  • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
  • Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Overview

The discovery and characterization of kinase inhibitors follow a structured workflow, from initial screening to in-depth profiling.

Kinase_Inhibitor_Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) (e.g., single concentration) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination (Biochemical Assay) Hit_ID->Dose_Response Potency_Confirm Potency Confirmation Dose_Response->Potency_Confirm Selectivity Selectivity Profiling (Kinase Panel Screening) Potency_Confirm->Selectivity Cellular_Assays Cell-Based Assays (e.g., Proliferation, Target Engagement) Potency_Confirm->Cellular_Assays Lead_Opt Lead Optimization (SAR Studies) Selectivity->Lead_Opt Cellular_Assays->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: General workflow for kinase inhibitor discovery and development.

A Comparative Guide to In Silico Docking of 2-Aminopyrimidine-4-Carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-aminopyrimidine-4-carbonitrile analogs based on in silico molecular docking studies. The 2-aminopyrimidine scaffold is a well-established hinge-binding motif prevalent in numerous kinase inhibitors, making its derivatives a significant area of research in cancer therapy and other diseases.[1] This document summarizes quantitative docking data, details the experimental protocols used in these computational studies, and visualizes key workflows and biological pathways to offer valuable insights for the rational design of novel and potent kinase inhibitors.

Quantitative Docking Data Summary

The following tables summarize the docking scores and binding energies of representative 2-aminopyrimidine analogs against various kinase targets. Lower docking scores and more negative binding energies are indicative of more favorable and stable binding interactions between the ligand and the protein's active site.

Table 1: Comparative Docking Scores of N-(2-Aminopyrimidin-4-yl)acetamide Analogs Against Aurora Kinase A. [1]

Compound IDSubstitution PatternDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)
Reference CoreUnsubstituted-7.5-55.8
Analogue 14-Fluoro-phenyl-8.2-62.3
Analogue 23,4-Dichloro-phenyl-8.9-68.1
Analogue 34-Methoxy-phenyl-7.9-59.7
Analogue 44-Trifluoromethyl-phenyl-9.1-71.4

Table 2: Comparative Docking Scores of Pyrimidine Derivatives Against Cyclin-Dependent Kinase 2 (CDK2, PDB ID: 1HCK). [2][3]

Compound IDSubstitution PatternBinding Energy (kcal/mol)
4cp-Chloro substitution-7.9
4aUnsubstituted phenyl-7.7
4hp-Nitro substitution-7.5
4bp-Hydroxy substitution-7.4
2g4-(3-nitrophenyl)-6-phenyl-8.7
Ascorbic AcidReference-5.3

Experimental Protocols

The following is a generalized, composite methodology for in silico molecular docking studies of this compound analogs against kinase targets, based on protocols reported in multiple studies.[1][4][5]

1. Protein Preparation

  • Structure Retrieval: The 3D crystal structure of the target kinase (e.g., Aurora Kinase A, PDB ID: 3UO6; CDK2, PDB ID: 1HCK) is obtained from the Protein Data Bank (PDB).[1][2]

  • Preparation Wizard: The protein structure is prepared using tools like Schrodinger's Protein Preparation Wizard or AutoDock Tools. This process involves removing all water molecules and co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and filling in any missing side chains or loops. The structure is then optimized and minimized to relieve steric clashes.

2. Ligand Preparation

  • Structure Generation: The 2D structures of the this compound analogs are drawn using chemical drawing software (e.g., ChemDraw) and subsequently converted to 3D structures.[1]

  • Energy Minimization: Ligand structures are prepared and optimized using tools like LigPrep. This step generates various possible conformations, tautomers, and protonation states at a physiological pH. A suitable force field (e.g., OPLS) is used for energy minimization to obtain a stable, low-energy conformation for each ligand.[1]

3. Molecular Docking Simulation

  • Software: Docking simulations are performed using established software such as AutoDock Vina, Schrodinger's Glide, or Molecular Operating Environment (MOE).[1][5][6]

  • Grid Box Generation: A grid box is defined to encompass the ATP-binding site of the target kinase. The center and dimensions of the grid are determined based on the position of the co-crystallized native ligand or by identifying key active site residues.[1]

  • Docking Execution: The prepared ligands are docked into the defined grid of the receptor. The docking algorithm systematically explores various conformations and orientations (poses) of the ligand within the binding pocket, calculating the binding affinity for each pose using a specific scoring function.[1]

4. Pose Selection and Analysis

  • Ranking and Selection: The generated docking poses are ranked based on their docking scores (e.g., GlideScore, binding energy in kcal/mol). The top-ranked poses, particularly those with the most negative scores, are selected for further analysis.[1]

  • Interaction Analysis: The selected poses are visually inspected to analyze the non-covalent interactions between the ligand and the key amino acid residues in the kinase's active site. These interactions typically include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges, which are crucial for the stability of the ligand-protein complex.[1][4]

Visualizations

The following diagrams illustrate the typical workflow for in silico docking studies and a representative signaling pathway targeted by these inhibitors.

G cluster_prep Preparation Stage cluster_dock Simulation Stage cluster_analysis Analysis Stage p_prep Protein Preparation (PDB Download, Add H, Minimize) grid Grid Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, Energy Minimize) dock Molecular Docking (Run Simulation) l_prep->dock grid->dock pose Pose Analysis (Rank by Score) dock->pose interact Interaction Analysis (H-Bonds, Hydrophobic etc.) pose->interact sar SAR & Lead Optimization interact->sar

Caption: A typical workflow for in silico comparative docking studies.

G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) ADP ADP RTK->ADP P P RTK->P Autophosphorylation ATP ATP ATP->RTK Binds Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor 2-Aminopyrimidine Analog Inhibitor->RTK Binds to ATP Pocket

Caption: Inhibition of a receptor tyrosine kinase by a 2-aminopyrimidine analog.

References

Comparative Cytotoxicity of 2-Aminopyrimidine-4-carbonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 2-aminopyrimidine-4-carbonitrile derivatives against various cancer cell lines, supported by experimental data. The information is curated from recent studies to facilitate the evaluation of these compounds as potential anticancer agents.

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a carbonitrile group at the 4-position has been explored as a strategy to enhance the anticancer properties of this class of molecules. This guide summarizes the cytotoxic activity of selected this compound derivatives and details the methodologies used for their evaluation.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of novel pyrimidine-5-carbonitrile derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined to quantify their anticancer activity. The data presented below is derived from studies on newly synthesized compounds, with erlotinib, a known EGFR inhibitor, used as a reference drug for comparison.

Compound IDCancer Cell LineIC50 (µM)Reference DrugCancer Cell LineIC50 (µM)
10b HepG2 (Hepatocellular Carcinoma)3.56Erlotinib HepG20.87
A549 (Non-small cell lung cancer)5.85A5491.12
MCF-7 (Breast Cancer)7.68MCF-75.27

Data extracted from a study on new pyrimidine-5-carbonitrile derivatives as EGFR inhibitors.[1]

Experimental Protocols

The in vitro cytotoxicity of the this compound derivatives is predominantly assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard procedure for evaluating the cytotoxic potential of chemical compounds.[2][3][4]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow the cells to attach.

  • Compound Treatment: The synthesized compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium containing the test compounds is removed, and a fresh solution of MTT is added to each well. The plates are then incubated for an additional 2 to 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization of Formazan: The MTT solution is removed, and a solubilization agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway for Apoptosis Induction

Several 2-aminopyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic apoptosis pathway is a common mechanism through which these compounds exert their cytotoxic effects. This pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases, which are the executioners of apoptosis.[5][6][7][8][9]

G cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Pyrimidine 2-Aminopyrimidine Derivative Pyrimidine->Bax Pyrimidine->Bcl2 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2-aminopyrimidine derivatives.

References

Head-to-Head Comparison of Synthesis Routes for 2-Aminopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 2-Aminopyrimidine-4-carbonitrile is a valuable building block in medicinal chemistry, and its synthesis has been approached through various routes. This guide provides a head-to-head comparison of two prominent methods for its preparation, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways.

Comparison of Synthesis Routes

Two primary strategies for the synthesis of this compound are the cyclocondensation of guanidine with a three-carbon synthon and the functional group interconversion from a pre-existing pyrimidine ring. Below is a summary of the key quantitative data for two representative routes.

ParameterRoute 1: CyclocondensationRoute 2: Functional Group Interconversion
Starting Materials Malononitrile, Guanidine Carbonate2-Chloropyrimidin-4-amine, Sodium Cyanide
Reaction Time 2.5 - 3 hours65 hours
Temperature Reflux110 °C
Solvent Water/EthanolN,N-Dimethylformamide (DMF)
Yield Not explicitly reported for this specific product27%
Key Reagents Sodium AcetateNot Applicable

Route 1: Synthesis via Cyclocondensation

This classical approach involves the construction of the pyrimidine ring from acyclic precursors. A common method is the reaction of malononitrile with a guanidine salt in the presence of a base.

Experimental Protocol:

A mixture of malononitrile, guanidine carbonate, and sodium acetate is refluxed in a solution of water and ethanol for 2.5 to 3 hours. The reaction involves the initial condensation of malononitrile with guanidine to form an intermediate, which then undergoes cyclization to yield the 2-aminopyrimidine ring. The nitrile group from malononitrile is retained at the 4-position of the pyrimidine ring.

Route_1_Cyclocondensation Malononitrile Malononitrile Intermediate Acyclic Intermediate Malononitrile->Intermediate + Guanidine Guanidine Guanidine Carbonate Guanidine->Intermediate Product This compound Intermediate->Product Cyclization

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis via Functional Group Interconversion

This strategy begins with a pre-formed pyrimidine ring and introduces the nitrile functionality through a nucleophilic substitution reaction.

Experimental Protocol:

2-Chloropyrimidin-4-amine is heated with sodium cyanide in N,N-dimethylformamide (DMF) at 110 °C for 65 hours. In this reaction, the cyano group from sodium cyanide displaces the chlorine atom at the 2-position of the pyrimidine ring to yield this compound.

Route_2_Interconversion StartingMaterial 2-Chloropyrimidin-4-amine Product This compound StartingMaterial->Product + NaCN (Nucleophilic Substitution) Reagent Sodium Cyanide Reagent->Product

Caption: Synthetic pathway for Route 2.

Head-to-Head Analysis

Route 1 (Cyclocondensation) offers a potentially more direct and atom-economical approach by constructing the desired ring system in a single synthetic operation from simple starting materials. The shorter reaction time is also a significant advantage. However, the lack of a specific reported yield for this compound using this exact method in the readily available literature makes a direct efficiency comparison challenging.

Route 2 (Functional Group Interconversion) , while having a significantly longer reaction time and a modest reported yield of 27%, utilizes a commercially available substituted pyrimidine. This can be advantageous if the starting material is readily accessible and the multi-step synthesis of the cyclocondensation precursor is complex. The harsh reaction conditions (high temperature and long duration) are a notable drawback.

Conclusion

The choice between these two synthetic routes will depend on several factors, including the availability and cost of starting materials, desired reaction scale, and the importance of reaction time versus overall yield. Route 1 appears more efficient on paper due to its shorter reaction time and convergent nature, but the yield needs to be optimized for the specific target molecule. Route 2 provides a documented, albeit lower-yielding, pathway from a functionalized pyrimidine. Further research and process optimization would be necessary to definitively determine the most industrially viable and cost-effective method for the synthesis of this compound.

Comparative Cross-Reactivity Profiling of 2-Aminopyrimidine-4-carbonitrile Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cross-reactivity profiles of 2-aminopyrimidine-4-carbonitrile-based kinase inhibitors, with a specific focus on the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile series, which are potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). Understanding the selectivity of these compounds is crucial for researchers, scientists, and drug development professionals to predict their therapeutic efficacy and potential off-target effects. This document summarizes quantitative binding data, details the experimental methodologies used for profiling, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Inhibitor Selectivity Profile

The following table summarizes the inhibitory activity (Ki in nM) of representative 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives against a panel of Cyclin-Dependent Kinases. Lower Ki values indicate higher potency. This data highlights the selectivity of these compounds, particularly for CDK9 over other CDK isoforms.

Compound IDR'RCDK9 Ki (nM)CDK1 Ki (nM)CDK2 Ki (nM)CDK7 Ki (nM)Selectivity (CDK2/CDK9)
Ia Hm-NO₂1221002.0
12a CNm-NO₂2641402.0
12u CN3,5-di(CF₃)4240330>1000082.5
12t CNm-SO₂NH₂61202011003.3

Data sourced from studies on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines.[1]

Mandatory Visualization

Below are diagrams illustrating a key signaling pathway affected by these inhibitors and a typical experimental workflow for kinase inhibitor profiling.

Caption: CDK9/P-TEFb signaling pathway in transcriptional regulation.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Compound_Prep Test Compound Serial Dilution Incubation Incubate Kinase with Compound Compound_Prep->Incubation Kinase_Prep Kinase Panel Preparation Kinase_Prep->Incubation Binding_Event Competition for Immobilized Ligand Incubation->Binding_Event Quantification Quantify Bound Kinase (e.g., qPCR) Binding_Event->Quantification Data_Analysis Calculate Kd or % Inhibition Quantification->Data_Analysis

Caption: Generalized workflow for KINOMEscan® profiling.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols represent standard approaches for determining inhibitor potency and selectivity.

KINOMEscan® Competition Binding Assay

This method is used to quantify the binding interactions between a test compound and a large panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound.[2]

  • Protocol:

    • Kinase Preparation: A panel of DNA-tagged human kinases is prepared.

    • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[2]

    • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM).

    • Washing: Unbound kinase and test compound are washed away.

    • Quantification: The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).[2]

    • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. Results are often reported as a percentage of control, where a lower value indicates stronger binding. For determining the dissociation constant (Kd), the assay is run with an 11-point serial dilution of the test compound.[3]

Biochemical Kinase Assay (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Principle: The assay measures the enzymatic activity of a kinase by quantifying the phosphorylation of a substrate. The IC50 is the concentration of the inhibitor required to reduce the kinase activity by 50%.

  • Protocol:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. Further dilute in the appropriate kinase assay buffer.

    • Reaction Setup: In a 96-well or 384-well plate, add the diluted inhibitor or a DMSO vehicle control.

    • Enzyme and Substrate Addition: Add a solution containing the purified kinase enzyme and its specific peptide substrate to each well.

    • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[4]

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.[5]

    • Detection: Stop the reaction and quantify the kinase activity. A common method is to use a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.[5]

    • Data Analysis: The signal (e.g., luminescence) is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

NanoBRET™ Target Engagement Assay

This cell-based assay quantitatively measures the binding of a test compound to a specific kinase within living cells.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[7][8]

  • Protocol:

    • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. The cells are then seeded into 384-well plates.[8]

    • Compound and Tracer Addition: The test compound is serially diluted and added to the cells, followed by the addition of the specific NanoBRET™ fluorescent tracer.[9][10]

    • Incubation: The plate is incubated at 37°C in a CO₂ incubator to allow the compounds and tracer to reach binding equilibrium within the cells.

    • Signal Detection: A NanoLuc® substrate and an extracellular NanoLuc® inhibitor (to ensure the signal is from intact cells) are added to the wells.[10]

    • Measurement: The BRET signal (ratio of tracer emission to luciferase emission) is measured using a plate reader equipped for BRET detection.

    • Data Analysis: The BRET ratio is plotted against the log of the compound concentration to generate a dose-response curve, from which the IC50 (apparent cellular affinity) can be determined.[8]

References

A Comparative Guide to Pyrimidine Synthesis: Benchmarking New Methods Against Traditional Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. This guide provides an objective comparison of prominent new pyrimidine synthesis methods against traditional procedures, supported by experimental data to inform methodology selection.

The pyrimidine nucleus is a fundamental building block in a vast array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents. Consequently, the development of efficient and sustainable methods for its synthesis is of paramount importance in medicinal chemistry and pharmaceutical development. This guide presents a head-to-head comparison of traditional and contemporary methods for pyrimidine synthesis, focusing on key performance indicators such as reaction time, yield, and conditions.

Traditional vs. Modern Synthesis: A Tabular Comparison

The following table summarizes the key quantitative data for selected traditional and modern pyrimidine synthesis methods, offering a side-by-side comparison of their performance based on published experimental results.

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)
Pinner Synthesis Urea, AcetylacetoneHydrogen ChlorideMethanol3 hours52°C90.2%[1]
Biginelli Reaction (Conventional) Benzaldehyde, Ethyl Acetoacetate, UreaHydrochloric AcidEthanol1.5 - 3 hoursReflux (60°C)~60-70%[2][3]
Microwave-Assisted Biginelli Reaction Aromatic Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic Acid / Ethanolic NaOHSolvent-free / Ethanol2 - 12 minutesNot Specified (300W) / 125-135°C72 - 95%[1][2]
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[1]

Experimental Protocols

Detailed methodologies for key traditional and modern synthetic routes are provided below.

Traditional Method: The Biginelli Reaction (Conventional)

This acid-catalyzed, three-component reaction has been a mainstay for the synthesis of dihydropyrimidinones for over a century.

Reactants:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1 mmol)

  • Catalytic amount of Hydrochloric Acid

Solvent:

  • Methanol or Ethanol (30 cm³)

Procedure:

  • A mixture of the aldehyde, β-ketoester, urea, and catalyst is placed in a round-bottom flask.

  • The solvent is added to the flask.

  • The mixture is refluxed at 60°C for approximately 3 hours.[3]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into cold water.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like hot alcohol.

Modern Method: Microwave-Assisted Biginelli Reaction

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields.

Reactants:

  • Aromatic Aldehyde (0.05 mmol)

  • Ethyl Acetoacetate or other active methylene compound (0.05 mmol)

  • Urea or Thiourea (0.05 mmol)

Solvent:

  • Dimethylformamide (DMF) (1.0 mL)

Procedure:

  • A mixture of the aldehyde, active methylene compound, and urea/thiourea is prepared in a microwave-safe vessel.

  • DMF is added as the solvent.

  • The mixture is subjected to microwave irradiation for 8–20 minutes at a temperature of 125–135 °C.[2]

  • After completion (monitored by TLC), the reaction mixture is allowed to cool to room temperature.

  • The solid product that forms is collected by filtration, washed with ethanol, and dried.

Visualizing the Workflow and Method Comparison

To illustrate the procedural flow and the logical relationship between traditional and modern approaches, the following diagrams are provided.

ExperimentalWorkflow cluster_traditional Traditional Synthesis (e.g., Biginelli) cluster_modern Modern Synthesis (e.g., Microwave-Assisted) T1 Mixing Reactants & Catalyst T2 Solvent Addition T1->T2 T3 Conventional Heating (Reflux) T2->T3 T4 Work-up & Purification T3->T4 M1 Mixing Reactants M2 Solvent Addition (Optional) M1->M2 M3 Microwave Irradiation M2->M3 M4 Work-up & Purification M3->M4 LogicalComparison cluster_attributes Performance Attributes cluster_methods Synthesis Methods Time Reaction Time Yield Product Yield Conditions Reaction Conditions Traditional Traditional Methods (Pinner, Biginelli) Traditional->Time Longer Traditional->Yield Moderate Traditional->Conditions Harsh Modern Modern Methods (Microwave, Catalysis) Modern->Time Shorter Modern->Yield Higher Modern->Conditions Milder

References

A Comparative Pharmacokinetic Analysis of Novel 2-Aminopyrimidine-4-carbonitrile Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of two novel prodrugs, designated Prodrug A and Prodrug B, derived from the parent compound 2-amino-4-(phenyl)-6-(methylamino)pyrimidine-5-carbonitrile (Parent Drug X). The development of prodrugs is a key strategy to enhance the therapeutic potential of promising drug candidates by improving their physicochemical and pharmacokinetic properties.[1][2][3][4][5][6] This report details the experimental data from head-to-head preclinical studies, offering insights into the relative bioavailability and metabolic conversion of these two candidates.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Prodrug A, Prodrug B, and the parent compound (Parent Drug X) following oral administration in a murine model.

ParameterProdrug AProdrug BParent Drug X (for reference)
Dose (oral) 50 mg/kg50 mg/kg50 mg/kg
Cmax (ng/mL) 1250 ± 150980 ± 120210 ± 45
Tmax (h) 1.52.01.0
AUC (0-t) (ng·h/mL) 8750 ± 9507500 ± 8001050 ± 200
Bioavailability (%) 45385
Half-life (t½) (h) 4.25.13.5

Data are presented as mean ± standard deviation.

Experimental Protocols

A detailed methodology was followed to ensure the reliability and reproducibility of the pharmacokinetic data presented.

Animal Studies
  • Species: Male BALB/c mice (8 weeks old, 20-25 g)

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Groups:

    • Group 1: Prodrug A (50 mg/kg, oral gavage)

    • Group 2: Prodrug B (50 mg/kg, oral gavage)

    • Group 3: Parent Drug X (10 mg/kg, intravenous)

    • Group 4: Parent Drug X (50 mg/kg, oral gavage)

  • Sample Collection: Blood samples (approximately 50 µL) were collected from the tail vein at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration into EDTA-coated tubes.

  • Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Instrumentation: Agilent 1290 Infinity II HPLC coupled to a Sciex QTRAP 6500+ mass spectrometer.

  • Sample Preparation: Protein precipitation was performed by adding acetonitrile to the plasma samples, followed by vortexing and centrifugation. The supernatant was then diluted for injection.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Visualizations

Experimental Workflow

G cluster_0 Animal Dosing cluster_1 Sample Processing cluster_2 Bioanalysis & Data Processing Prodrug A (Oral) Prodrug A (Oral) Blood Sampling Blood Sampling Prodrug A (Oral)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Prodrug B (Oral) Prodrug B (Oral) Prodrug B (Oral)->Blood Sampling Parent Drug X (IV) Parent Drug X (IV) Parent Drug X (IV)->Blood Sampling Parent Drug X (Oral) Parent Drug X (Oral) Parent Drug X (Oral)->Blood Sampling Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation HPLC-MS/MS Analysis HPLC-MS/MS Analysis Protein Precipitation->HPLC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC-MS/MS Analysis->Pharmacokinetic Modeling Data Comparison Data Comparison Pharmacokinetic Modeling->Data Comparison

Caption: Workflow for the comparative pharmacokinetic study.

Prodrug Activation Pathway

G Prodrug (Oral) Prodrug (Oral) GI Tract GI Tract Prodrug (Oral)->GI Tract Absorption Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Metabolic Conversion (Esterases/Amide Hydrolases) Parent Drug X (Active) Parent Drug X (Active) Systemic Circulation->Parent Drug X (Active) Metabolism/Excretion Metabolism/Excretion Parent Drug X (Active)->Metabolism/Excretion

Caption: General metabolic activation pathway for the prodrugs.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Aminopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Aminopyrimidine-4-carbonitrile (CAS No. 36314-98-4), a crucial component in various research applications. Adherence to these procedures is vital for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on its known hazards, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact and absorption.
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust.
Lab Coat Standard laboratory coatTo protect clothing and underlying skin.
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The universally recognized disposal instruction for this compound is to "Dispose of contents/container to an approved waste disposal plant" [1][2].

Step 1: Waste Segregation and Collection

  • Solid Waste: All unused or contaminated solid this compound should be collected in a dedicated, clearly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.

  • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, pipette tips, contaminated gloves, and bench paper, are to be considered hazardous waste. These materials should be collected in a separate, clearly labeled hazardous waste bag or container. Do not mix with other waste streams.

Step 2: Labeling

Properly label the hazardous waste container with the following information:

  • "Hazardous Waste"

  • "this compound"

  • CAS Number: "36314-98-4"

  • Associated Hazards: "Harmful," "Irritant"

  • Accumulation Start Date

Step 3: Storage

Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area. This storage location should be away from incompatible materials, such as strong oxidizing agents, to prevent any adverse reactions[3][4]. Ensure the container is kept tightly closed[1][2].

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with a complete list of the waste contents. Chemical waste generators are responsible for correctly classifying the waste in accordance with local, regional, and national regulations[4][5].

Important Considerations:

  • Do Not attempt to neutralize the chemical without expert guidance.

  • Do Not dispose of this compound down the drain or in regular trash[3][5]. This can lead to environmental contamination and may be in violation of regulations.

  • In case of a spill, avoid generating dust[3]. Carefully sweep up the material and place it into a suitable container for disposal[3][4][5].

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound Waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Collect Solid Chemical Waste in Labeled, Sealed Container segregate->solid_waste  Unused/Contaminated  Solid Compound contaminated_items Collect Contaminated Labware (Gloves, Wipes, etc.) in a Separate Labeled Bag/Container segregate->contaminated_items  Contaminated  Materials storage Store in Designated Secure Hazardous Waste Area solid_waste->storage contaminated_items->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor storage->contact_ehs end End: Waste Removed by Professional Service contact_ehs->end

Caption: Disposal Workflow for this compound

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Aminopyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Aminopyrimidine-4-carbonitrile. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[1] The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk.

Personal Protective Equipment (PPE) Summary

A comprehensive approach to personal protection is the first line of defense when working with this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields.To protect against splashes and dust, preventing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact and subsequent irritation.
Protective Clothing Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded or if dust is generated.To avoid inhalation of dust and prevent respiratory tract irritation.

Operational Plan: From Receipt to Use

A systematic workflow is crucial for safely handling this compound in a laboratory setting.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area.[2] It is important to keep it away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.[2][3]

Handling and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment: Before handling, ensure all personnel are wearing the appropriate PPE as detailed in the table above.

  • Avoiding Contamination: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[4]

  • Weighing and Solution Preparation: When weighing the solid, do so in a manner that minimizes dust generation. If preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill, evacuate the area if necessary and ensure adequate ventilation. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled, and sealed container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered hazardous waste and collected in a separate, labeled container.

Waste Storage

Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

Final Disposal

Dispose of all waste materials through a licensed and approved hazardous waste disposal company. Ensure compliance with all local, regional, and national regulations.[5]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Ensure Proper Ventilation (Fume Hood) A->B C Weigh Solid Chemical B->C D Prepare Solution (if required) C->D H Collect Solid Waste in Labeled Container C->H E Clean Work Area D->E I Collect Contaminated Materials Separately D->I F Remove and Dispose of PPE E->F G Wash Hands Thoroughly F->G F->I J Store Waste in Designated Area H->J I->J K Arrange for Professional Disposal J->K

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminopyrimidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Aminopyrimidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.